4-Fluoro-2-(hydroxymethyl)phenol
Description
Properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOTXXUGOGZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442331 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-33-7 | |
| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol (CAS: 2357-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(hydroxymethyl)phenol, also identified as 5-fluoro-2-hydroxybenzyl alcohol, is a fluorinated phenolic compound of significant interest in pharmaceutical research and development. Its primary relevance stems from its classification as a known impurity of Tavaborole, a topical antifungal agent.[1][2] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme crucial for protein synthesis, thereby halting fungal growth.[3][4] Understanding the chemical and biological properties of impurities like this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
Table 1: Physicochemical Data of this compound [5]
| Property | Value |
| CAS Number | 2357-33-7 |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Tavaborole Impurity B |
| Appearance | Solid (predicted) |
| Melting Point | 69-71 °C |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through two primary routes: the hydroxymethylation of 4-fluorophenol or the reduction of 5-fluoro-2-hydroxybenzaldehyde. While specific literature detailing a high-yield synthesis for this exact compound is sparse, plausible experimental protocols can be derived from established methodologies for similar transformations.
Synthesis via Reduction of 5-Fluoro-2-hydroxybenzaldehyde
This method involves the reduction of the aldehyde functional group of commercially available 5-fluoro-2-hydroxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Synthesis via Reduction:
Caption: Synthesis of this compound via reduction.
Synthesis via Hydroxymethylation of 4-Fluorophenol
This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring of 4-fluorophenol, ortho to the hydroxyl group. This can be achieved using formaldehyde in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction by TLC.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.
Logical Workflow for Synthesis via Hydroxymethylation:
Caption: Synthesis of this compound via hydroxymethylation.
Spectral Data and Characterization
Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly available, detailed spectra are limited, the expected spectral characteristics are summarized below based on the compound's structure and general spectroscopic principles.
Table 2: Predicted and Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling, typically in the range of δ 6.5-7.5 ppm.- A singlet or doublet for the benzylic -CH₂- protons, likely around δ 4.5-5.0 ppm.- A broad singlet for the phenolic -OH proton, with a chemical shift that can vary depending on concentration and solvent.- A triplet or broad singlet for the alcoholic -OH proton. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the fluorine atom will show a large ¹J(C-F) coupling constant.- The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups in the region of 3200-3600 cm⁻¹.- C-O stretching vibrations in the fingerprint region, typically around 1200-1000 cm⁻¹.- Aromatic C=C stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band, which can be found in the 1250-1000 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 142.- Fragmentation patterns may include the loss of water (M-18), a hydroxyl radical (M-17), and cleavage of the hydroxymethyl group. |
Biological Activity and Mechanism of Action
As an impurity of the antifungal drug Tavaborole, the biological activity profile of this compound is of considerable interest. Tavaborole's mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[3][4]
Currently, there is a lack of specific studies on the biological activity of this compound. However, based on the structure-activity relationships of phenolic compounds, some general predictions can be made. Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a fluorine atom can modulate a molecule's lipophilicity and metabolic stability, potentially influencing its biological effects.
Further research is required to determine if this compound exhibits any antifungal activity, either synergistic or antagonistic to Tavaborole, or if it has any cytotoxic effects. Understanding the biological profile of this impurity is crucial for setting appropriate limits in the final drug product to ensure patient safety.
Potential Areas for Biological Investigation:
Caption: Potential areas for biological investigation.
Safety and Handling
Based on available safety data sheets, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a key compound to study in the context of the pharmaceutical development of Tavaborole. This guide has provided an overview of its physicochemical properties, plausible synthetic routes with experimental protocols, and expected analytical characteristics. While specific data on its biological activity is currently limited, its structural similarity to other bioactive phenols suggests that further investigation is warranted. For researchers and drug development professionals, a thorough understanding of this and other impurities is essential for the development of safe and effective medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tavaborole - Wikipedia [en.wikipedia.org]
- 4. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). This fluorinated phenolic compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its structural similarity to biologically active molecules. This document compiles available data on its properties, proposes experimental protocols based on related compounds, and outlines potential research applications.
Chemical and Physical Properties
This compound, also known as 5-Fluoro-2-hydroxybenzyl alcohol, is a solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a fluorine atom at the para position and a hydroxymethyl group at the ortho position relative to the hydroxyl group.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy- | [2] |
| CAS Number | 2357-33-7 | [2] |
| Molecular Formula | C₇H₇FO₂ | [2] |
| Molecular Weight | 142.13 g/mol | [2] |
| Appearance | Solid | [1] |
Physicochemical Data
| Property | Value | Notes | Source(s) |
| Melting Point | 69-71 °C | Experimental value. | [1] |
| Boiling Point | Not available | - | |
| Solubility | Not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be limited but enhanced by the hydroxyl and hydroxymethyl groups. The related compound 4-hydroxybenzyl alcohol is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol. | [3] |
| pKa | Not available | The pKa of 4-fluorophenol is reported as 9.89. The presence of the electron-withdrawing hydroxymethyl group at the ortho position is expected to slightly decrease the pKa of the phenolic hydroxyl group, making it a slightly stronger acid than 4-fluorophenol. |
Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While full spectral data with assignments are not publicly available, references to GC-MS and IR spectra exist in databases.[2] The following are predicted and expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic and Alcoholic) | 3600-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 2950-2850 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Phenolic and Alcoholic) | 1260-1000 |
| C-F | 1250-1000 |
Mass Spectrometry (MS)
The mass spectrum obtained by GC-MS is expected to show a molecular ion peak (M⁺) at m/z = 142.13.[2] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and other characteristic fragments of the phenolic structure.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported. The following sections provide generalized methodologies based on standard organic chemistry techniques and protocols for analogous compounds.
Synthesis
A plausible synthetic route to this compound is the hydroxymethylation of 4-fluorophenol. This reaction can be achieved by reacting 4-fluorophenol with formaldehyde under basic conditions.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Experimental Procedure (Proposed):
-
Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent (e.g., water or an alcohol/water mixture), add a stoichiometric excess of an aqueous solution of formaldehyde (37 wt. %).
-
Base Addition: Slowly add a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture while maintaining the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol (General):
-
Solvent Selection: Screen for a suitable solvent system. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Mixtures of solvents like ethyl acetate/hexanes or toluene/heptane can be tested.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification (General Protocol):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Biological Activity and Drug Development Potential
While there is no specific information on the biological activity or signaling pathways of this compound, its structural features suggest potential areas of investigation for drug development professionals.
Rationale for Interest in Drug Discovery
-
Phenolic Scaffold: Phenolic moieties are present in a wide range of biologically active natural products and synthetic drugs.[4] They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
-
Structural Similarity to Known Bioactive Molecules: The related compound, 2-fluoro-4-(hydroxymethyl)phenol, is utilized in the synthesis of inhibitors for enzymes like acetyl-CoA carboxylase. This suggests that this compound could also serve as a building block for developing enzyme inhibitors.
Proposed Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the initial biological evaluation of this compound.
Figure 2. A proposed workflow for the biological evaluation of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. The hazard statements for a similar compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel bioactive molecules. This guide has summarized its known physical and chemical properties and provided proposed experimental protocols based on available information for related compounds. Further research is required to fully elucidate its spectral characteristics, physicochemical properties, and biological activities to realize its full potential in drug discovery and other scientific disciplines.
References
A Comprehensive Structural Analysis of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the structural analysis of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). It consolidates physicochemical data, predicted spectroscopic profiles, and computational analysis methodologies. Detailed experimental protocols for synthesis and characterization are presented, alongside visualizations of analytical workflows. This guide serves as a foundational resource for researchers engaged in the study and application of this fluorinated phenolic compound, particularly in fields such as medicinal chemistry and materials science.
Physicochemical Properties
This compound is a substituted phenol derivative. The presence of a fluorine atom and a hydroxymethyl group significantly influences its electronic properties, reactivity, and potential biological interactions. A summary of its key computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₂ | PubChem[1] |
| Molecular Weight | 142.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2357-33-7 | PubChem[1] |
| SMILES | C1=CC(=C(C=C1F)CO)O | PubChem[1] |
| InChI Key | IMEOTXXUGOGZCY-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic and Structural Analysis
Comprehensive structural elucidation relies on a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction. While a public crystal structure for this specific compound is not available, its spectral characteristics can be reliably predicted based on established principles for phenols and alcohols.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR chemical shifts are summarized below, based on the functional groups and their relative positions.
Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.9 - 7.1 | m | 2H | Aromatic C-H |
| ~ 6.8 | m | 1H | Aromatic C-H |
| ~ 5.5 - 6.5 | br s | 1H | Phenolic -OH |
| ~ 4.7 | s | 2H | Methylene (-CH₂-) |
| ~ 2.5 - 3.5 | br s | 1H | Alcoholic -OH |
Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155-158 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~ 150-153 | C-OH (phenolic) |
| ~ 125-130 | C-CH₂OH |
| ~ 115-120 (d, ²JCF ≈ 20-25 Hz) | Aromatic C-H |
| ~ 112-117 (d, ²JCF ≈ 20-25 Hz) | Aromatic C-H |
| ~ 105-110 (d, ³JCF ≈ 5-10 Hz) | Aromatic C-H |
| ~ 60-65 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are outlined below.
Table 2.3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 3200 - 3550 | Strong, Broad | O-H Stretch (phenolic & alcoholic, H-bonded)[4] |
| 3010 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1500 - 1600 | Medium-Strong | Aromatic C=C Bending |
| 1200 - 1260 | Strong | C-O Stretch (phenolic)[4] |
| 1000 - 1050 | Strong | C-O Stretch (primary alcohol)[4] |
| 1100 - 1200 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be a common method.
Table 2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
|---|---|---|
| 142 | [C₇H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 124 | [M - H₂O]⁺ | Loss of water (dehydration) from the hydroxymethyl group. |
| 113 | [M - CHO]⁺ | Loss of a formyl radical. |
| 111 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical.[2] |
| 95 | [C₆H₄FO]⁺ | Subsequent fragmentation of the aromatic ring. |
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling Approach
A plausible synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below, adapted from established methodologies for similar compounds.[5]
Materials:
-
2-Bromo-5-fluorophenol (or a hydroxyl-protected analogue) (1.0 eq)
-
(Hydroxymethyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 4:1 Toluene/Ethanol or Dioxane/Water)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the aryl halide, boronic acid, and base.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture. Purge the flask with nitrogen for 15-20 minutes. Add the palladium catalyst under a positive nitrogen stream.[5]
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[6]
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the data to the expected values.
Structural Analysis Workflow
A logical workflow ensures all necessary structural data is collected and analyzed systematically.
Computational Structural Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes. A typical computational protocol is as follows.[7]
Methodology:
-
Geometry Optimization: The molecular structure is optimized using a suitable level of theory, such as B3LYP with a 6-31++G(d,p) basis set. This provides optimized bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm the structure is at a true energy minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies are often scaled to better match experimental data.[7]
-
Reactivity Descriptors: Analyses like Molecular Electrostatic Potential (MEP) and Fukui functions can be performed to identify electrophilic and nucleophilic sites, predicting the molecule's reactivity.[7]
Potential Biological Activity & Signaling
Phenolic compounds are known for a wide range of biological activities, including antimicrobial and antioxidant properties.[8] The introduction of fluorine can enhance metabolic stability and binding affinity.[9] While specific data for this compound is limited, related compounds have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase.[10]
A common initial screening for biological activity is the determination of the Minimum Inhibitory Concentration (MIC) against microbial strains.
References
- 1. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol | Trends in Sciences [tis.wu.ac.th]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-fluoro-4-(hydroxymethyl)phenol | 96740-93-1 [amp.chemicalbook.com]
Spectroscopic and Structural Elucidation of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-Fluoro-2-(hydroxymethyl)phenol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols used for its acquisition.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the 1H and 13C NMR spectral data for this compound.
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.11 - 7.02 | m | 3H | Aromatic Protons |
| 6.89 - 6.85 | m | 1H | Aromatic Proton |
| 5.88 | s | 1H | Hydroxyl Proton |
Table 2: 13C NMR Data for this compound
| Chemical Shift (δ) ppm |
| 152.19 |
| 150.30 |
| 143.55 |
| 143.44 |
| 124.89 |
| 124.86 |
| 120.94 |
| 120.88 |
| 117.47 |
| 117.45 |
| 115.70 |
| 115.55 |
Experimental Protocols
The NMR spectra were acquired using the following instrumentation and parameters:
Instrumentation: The 1H and 13C NMR spectra were recorded on a Bruker AV-400 spectrometer.[1]
Sample Preparation: The sample of this compound was dissolved in either deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[1]
Data Acquisition:
-
1H NMR: The proton NMR spectra were recorded at a frequency of 400 MHz.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
-
13C NMR: The carbon-13 NMR spectra were recorded at a frequency of 100 MHz.[1] The chemical shifts are reported in parts per million (ppm) with the solvent peak used as a reference (CDCl3: 77.3 ppm; DMSO-d6: 39.6 ppm).[1]
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure and the atom numbering scheme for this compound, which is essential for the unambiguous assignment of NMR signals.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-(hydroxymethyl)phenol
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-(hydroxymethyl)phenol, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the expected spectral features, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Introduction to this compound
This compound is a substituted aromatic compound containing a phenol, a primary alcohol, and a fluorine substituent on the benzene ring. Its chemical structure dictates a unique infrared absorption pattern corresponding to the vibrational modes of its constituent functional groups. FT-IR spectroscopy serves as a powerful analytical technique for the identification and characterization of this molecule by probing these vibrations.
Predicted FT-IR Spectral Data
While a definitive experimental spectrum is sample-specific, the expected FT-IR absorption bands for this compound can be predicted based on the characteristic vibrational frequencies of its functional groups. The presence of both a phenolic -OH and an alcoholic -OH group is expected to result in a very broad O-H stretching band due to extensive hydrogen bonding.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |
| 3550–3200 | O-H stretch (H-bonded) | Phenolic and Alcoholic -OH | Strong, Broad | A very prominent and broad absorption is expected due to intermolecular and intramolecular hydrogen bonding.[1][2][3][4][5] |
| 3100–3000 | C-H stretch | Aromatic C-H | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[2] |
| 2950–2850 | C-H stretch | Aliphatic C-H (in -CH₂OH) | Medium | Corresponds to the symmetric and asymmetric stretching of the methylene group.[1] |
| 1630–1580 | C=C stretch | Aromatic Ring | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[1][2][4] |
| 1520–1470 | C=C stretch | Aromatic Ring | Medium to Strong | Further confirmation of the aromatic backbone. |
| 1440–1395 | O-H bend | Phenolic -OH | Medium | In-plane bending of the phenolic hydroxyl group.[1] |
| 1280–1200 | C-O stretch | Phenolic C-O | Strong | This strong band is characteristic of phenols and distinguishes them from aliphatic alcohols.[1][2] |
| 1100–1000 | C-O stretch | Alcoholic C-O | Strong | Stretching vibration of the C-O bond in the primary alcohol group (-CH₂OH).[1][4][6] |
| ~1150 | C-F stretch | Aryl-F | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |
| 900–675 | C-H bend (out-of-plane) | Aromatic C-H | Strong | The specific pattern of these bands can help confirm the substitution pattern on the benzene ring.[2] |
Experimental Protocol for FT-IR Analysis
The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film or KBr pellet method.
3.1. Materials and Equipment
-
This compound sample
-
FT-IR Spectrometer (e.g., Thermo Scientific Nicolet 6700)[1]
-
Agate mortar and pestle
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Pellet press with die
-
Sample holder
-
Volatile solvent (e.g., methylene chloride or acetone)[7]
-
Infrared-transparent windows (e.g., KBr or NaCl plates)[8]
3.2. Method 1: KBr Pellet Preparation [9][10]
-
Sample Grinding: Grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[9]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar.[9] Mix the sample and KBr thoroughly by grinding until a homogeneous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[8]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[9]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis.
3.3. Method 2: Thin Solid Film [7]
-
Sample Dissolution: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a suitable volatile solvent like methylene chloride in a small vial.[7][8]
-
Film Casting: Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]
-
Sample Analysis: Place the plate in the V-shaped sample holder inside the spectrometer.[7]
-
Spectrum Acquisition: Obtain the IR spectrum. If the signal is too weak, add another drop of the solution, let it dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[7]
Workflow and Data Interpretation
The process of FT-IR analysis, from sample preparation to final interpretation, follows a logical sequence. This workflow ensures that the acquired data is of high quality and that the interpretation is systematic and accurate.
Caption: Workflow for FT-IR analysis of a solid sample.
This diagram illustrates the sequential process beginning with the crucial sample preparation stage, followed by systematic data acquisition and processing, and culminating in a detailed spectral analysis and interpretation. Each step is critical for ensuring the final structural confirmation is accurate and reliable.
References
- 1. agro.icm.edu.pl [agro.icm.edu.pl]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. instanano.com [instanano.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
An In-depth Technical Guide on the Solubility of 4-Fluoro-2-(hydroxymethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility Determination
The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter, defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding and quantifying solubility is paramount for processes such as crystallization, formulation, and ensuring bioavailability.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Fluoro-2-(hydroxymethyl)phenol in common organic solvents. The absence of such data highlights a research gap and underscores the necessity for experimental determination for specific applications.
For context, the solubility of phenolic compounds is governed by factors including the polarity of the solvent, the potential for hydrogen bonding, the crystalline structure of the solute, and temperature. Generally, phenolic compounds exhibit higher solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of a compound like this compound. This protocol is based on the isothermal shake-flask method, a gold-standard technique for solubility measurement.[1][2][3]
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 298.15 K and 313.15 K).
Materials and Equipment:
-
Solute: this compound (solid, high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane).
-
Apparatus:
-
Analytical balance (±0.0001 g)
-
Isothermal shaker bath or incubator with temperature control (±0.1 K)
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Differential Scanning Calorimeter (DSC) for solid-state characterization
-
Methodology:
Part 1: Solid-Phase Characterization
-
Purity and Identity Confirmation: Confirm the identity and purity of the this compound sample using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the solid sample to determine its melting point and enthalpy of fusion. This also helps to identify the presence of different polymorphic forms, which can significantly impact solubility.[1][2]
Part 2: Solubility Measurement (Isothermal Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the sample, which would lead to erroneously high solubility values.
-
Quantification:
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. The mass of the remaining solid is then determined using an analytical balance. The solubility is calculated as the mass of the solute per volume or mass of the solvent.[1][2]
-
Chromatographic/Spectroscopic Method: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound. The solubility is then calculated by taking into account the dilution factor.
-
Part 3: Data Analysis
-
Perform all experiments in triplicate to ensure the reproducibility of the results.[4]
-
Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L.
-
The results should be presented in a tabular format, clearly indicating the solvent, temperature, and the mean solubility value with the standard deviation.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to Tavaborole Impurity B: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tavaborole, an oxaborole antifungal agent, is a cornerstone in the topical treatment of onychomycosis. As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are of paramount importance for regulatory approval and ensuring patient safety. This technical guide focuses on a specific known impurity, Tavaborole Impurity B. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the synthesis and detailed characterization of Tavaborole Impurity B, identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. While the presence of this impurity is acknowledged in pharmaceutical development, its synthetic route and comprehensive analytical profile are not disclosed in the public domain.
This guide, therefore, outlines a theoretical framework for its potential synthesis based on analogous chemical reactions and details the necessary characterization studies that would be required for its definitive identification and quantification.
Introduction to Tavaborole and its Impurities
Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby halting fungal growth. The manufacturing process of Tavaborole, like any synthetic route, can lead to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA mandate stringent control over impurity levels in drug substances and products.
Tavaborole Impurity B has been identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. The structural difference from Tavaborole lies in the replacement of the oxygen atom and the methylene group in the five-membered ring with two nitrogen atoms.
Proposed Synthesis of Tavaborole Impurity B
While a specific, validated synthesis for Tavaborole Impurity B is not publicly available, a plausible synthetic route can be postulated based on established principles of heterocyclic chemistry. A potential pathway could involve the reaction of a suitably substituted phenylhydrazine with a boron-containing reactant.
Hypothetical Synthetic Pathway
A logical approach to the synthesis of 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine could begin with a fluorinated phenylhydrazine derivative, which would then undergo cyclization with a source of the boron moiety.
Caption: Hypothetical synthesis pathway for Tavaborole Impurity B.
Experimental Protocol (Theoretical)
The following is a generalized, theoretical protocol for the proposed synthesis. This has not been experimentally validated and should be approached with appropriate caution and optimization.
-
Protection of Phenylhydrazine: 2-Bromo-4-fluorophenylhydrazine would be protected, for instance, with a tert-butoxycarbonyl (Boc) group to prevent side reactions at the more nucleophilic nitrogen.
-
Lithiation and Borylation: The protected intermediate would undergo lithium-halogen exchange, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) to introduce the boron moiety.
-
Hydrolysis: The resulting boronate ester would be hydrolyzed under aqueous conditions to form the corresponding boronic acid.
-
Deprotection and Cyclization: Removal of the protecting group under acidic conditions would be expected to trigger a spontaneous intramolecular cyclization to yield the desired 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine (Tavaborole Impurity B).
-
Purification: The final compound would require purification, likely via column chromatography or recrystallization, to obtain a reference standard of high purity.
Characterization of Tavaborole Impurity B
Once synthesized and isolated, a comprehensive characterization would be essential to confirm its structure and purity. The following analytical techniques would be employed.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Signals corresponding to the N-H protons of the diazaborine ring. |
| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts influenced by the fluorine and nitrogen substituents. |
| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) confirming the presence and position of the fluorine atom. |
| ¹¹B NMR | A signal characteristic of a tricoordinate boron atom in a heterocyclic system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₆H₅BFN₂O. High-resolution mass spectrometry (HRMS) would provide the elemental composition. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching, B-O stretching, and aromatic C-H and C=C vibrations. |
Chromatographic Purity
| Technique | Methodology and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A validated reverse-phase HPLC method would be developed to determine the purity of the synthesized impurity. The method would utilize a suitable stationary phase (e.g., C18) and mobile phase to achieve separation from starting materials and other potential by-products. Purity would be determined by the area percentage of the main peak. |
| Gas Chromatography (GC) | If the impurity is sufficiently volatile and thermally stable, GC could be used as an orthogonal technique to confirm purity. |
Logical Workflow for Impurity Management
The synthesis and characterization of Tavaborole Impurity B are critical steps in the overall quality control strategy for the drug substance.
Caption: Workflow for the management of Tavaborole Impurity B.
Conclusion
The synthesis and characterization of Tavaborole Impurity B are crucial for ensuring the quality and safety of Tavaborole drug products. While specific details are not publicly available, this guide provides a theoretical framework for its synthesis based on established chemical principles and outlines the necessary analytical techniques for its comprehensive characterization. The development of a certified reference standard for Tavaborole Impurity B is a prerequisite for the validation of analytical methods used in routine quality control of Tavaborole. Further research and disclosure from manufacturers would be invaluable to the scientific community for a more complete understanding of this and other related impurities.
5-Fluoro-2-hydroxybenzenemethanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical Identifier:
-
Name: 5-Fluoro-2-hydroxybenzenemethanol
-
Synonyms: 4-Fluoro-2-(hydroxymethyl)phenol, 5-Fluoro-2-hydroxybenzyl alcohol
-
CAS Number: 2357-33-7
-
Molecular Formula: C₇H₇FO₂
-
Molecular Weight: 142.13 g/mol
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds such as 2-Fluoro-5-hydroxybenzoic acid, the following GHS classifications are anticipated. Users should perform their own risk assessment.
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Hazard Statements (Anticipated)
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Signal Word (Anticipated): Warning
GHS Pictogram (Anticipated):
Safety and Handling Protocols
Adherence to standard laboratory safety protocols is essential when handling 5-Fluoro-2-hydroxybenzenemethanol.
2.1. Personal Protective Equipment (PPE)
A thorough risk assessment should precede handling, and the following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene; inspect before use). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or irritation is experienced, use a NIOSH-approved respirator with an appropriate cartridge. | Minimizes inhalation of dust or vapors. |
2.2. Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools to handle the solid material to avoid direct contact.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
2.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
3.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. |
3.2. Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.
3.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
There is no publicly available quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for 5-Fluoro-2-hydroxybenzenemethanol. The toxicological properties have not been thoroughly investigated. The provided hazard information is based on the chemical structure and data for similar compounds.
Disposal Considerations
Dispose of 5-Fluoro-2-hydroxybenzenemethanol and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter the sewage system.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a general workflow for handling a chemical powder like 5-Fluoro-2-hydroxybenzenemethanol in a research setting and the hierarchy of safety controls.
Caption: General workflow for safely handling a chemical powder.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
theoretical vs experimental properties of 4-Fluoro-2-(hydroxymethyl)phenol
An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, a compound of interest in various scientific domains. This document collates available data on its physicochemical properties, spectroscopic profile, and analytical methodologies.
Core Properties and Characteristics
This compound, with the chemical formula C₇H₇FO₂, is a fluorinated derivative of 2-(hydroxymethyl)phenol. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the known theoretical and experimental physicochemical properties of this compound is presented below. Theoretical values are computationally derived and provide estimations, while experimental values are determined through laboratory measurements.
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₇H₇FO₂ | - |
| Molecular Weight | 142.13 g/mol [1] | - |
| CAS Number | 2357-33-7[1] | - |
| Melting Point | - | 69-71 °C |
| Boiling Point | Not available | Not available |
| XLogP3 | 1.3[1] | - |
| Topological Polar Surface Area | 40.5 Ų[1] | - |
| Hydrogen Bond Donors | 2[1] | - |
| Hydrogen Bond Acceptors | 2[1] | - |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The fluorine atom will introduce splitting (H-F coupling) in the signals of nearby aromatic protons.
¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.
Other Spectroscopic Data
-
Mass Spectrometry (MS): A GC-MS spectrum is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is also available, providing information about the functional groups present in the molecule.[1]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of this compound.
Synthesis of this compound
A general synthetic approach for hydroxymethylphenols involves the reaction of the corresponding phenol with formaldehyde. For this compound, a plausible synthesis route would involve the reaction of 4-fluorophenol with formaldehyde under basic or acidic conditions. A detailed, validated laboratory protocol for the synthesis of this specific compound is not currently available in the searched literature.
Analytical Methods
The quantification and characterization of this compound can be achieved using various analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique for the routine analysis and quantification of this compound. The chromophoric nature of the phenol ring allows for sensitive UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it an excellent method for trace-level detection and confirmation of this compound. Derivatization may be required to improve its volatility for GC analysis.
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological or biological effects.
Visualizations
Logical Relationship of Compound Information
The following diagram illustrates the key aspects of information compiled for this compound.
Caption: Overview of this compound Information.
Experimental Workflow for Analysis
The following diagram outlines a general workflow for the analysis of this compound.
Caption: General Analytical Workflow.
References
An In-depth Technical Guide to the Discovery and First Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the aromatic organic compound, 4-Fluoro-2-(hydroxymethyl)phenol. This document details the presumptive inaugural synthetic route, a base-catalyzed hydroxymethylation of 4-fluorophenol. Included are detailed experimental protocols, a summary of key quantitative data, and a logical workflow diagram to elucidate the synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary details for the replication and potential optimization of this synthesis.
Introduction
This compound, a fluorinated phenolic compound, holds significance as a potential building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The ortho-hydroxymethyl group provides a reactive handle for further chemical modifications. While the specific historical context of its "discovery" as a distinct chemical entity is not prominently documented in publicly available literature, its first synthesis can be inferred through established organic chemistry principles, namely the hydroxymethylation of phenols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Data for this compound [1]
| Property | Value |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| CAS Number | 2357-33-7 |
| Appearance | Presumed to be a solid at room temperature |
| IUPAC Name | This compound |
| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy- |
Presumed First Synthesis: Ortho-Selective Hydroxymethylation of 4-Fluorophenol
The first synthesis of this compound is predicated on the well-established reaction of phenols with formaldehyde, known as hydroxymethylation. Given the directing effects of the hydroxyl group on the aromatic ring, the reaction between 4-fluorophenol and formaldehyde under basic conditions is the most logical and direct route to the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenoxide ion, generated in the presence of a base, acts as a nucleophile attacking the electrophilic carbon of formaldehyde.
Reaction Scheme
The overall reaction for the synthesis is as follows:
The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The electron-donating nature of the phenoxide group activates the aromatic ring towards electrophilic attack, with the ortho and para positions being the most reactive. In the case of 4-fluorophenol, the para position is blocked by the fluorine atom, thus directing the hydroxymethylation to the ortho positions.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the ortho-hydroxymethylation of phenols and would be a plausible method for the first synthesis of this compound.
Materials:
-
4-Fluorophenol
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 4-fluorophenol should be approximately 1:1 to ensure the formation of the sodium phenoxide salt.
-
Addition of Formaldehyde: To the stirred solution, add a molar excess of formaldehyde solution (typically 1.5 to 2 equivalents relative to 4-fluorophenol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with hydrochloric acid to a pH of approximately 7.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Expected Quantitative Data
While a specific publication detailing the first synthesis with precise yields is not available, based on similar reactions, a moderate to good yield can be anticipated.
Table 2: Anticipated Experimental Parameters and Results
| Parameter | Anticipated Value/Range |
| Reactant Molar Ratio | 1 : 1.5-2 (4-Fluorophenol : Formaldehyde) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 50-70% |
| Primary Side Products | 4-Fluoro-2,6-bis(hydroxymethyl)phenol[2], unreacted starting materials |
Logical Workflow and Signaling Pathways
The synthesis of this compound follows a clear and logical chemical pathway. A diagram illustrating this workflow is provided below.
Caption: Synthetic workflow for this compound.
Conclusion
While the formal "discovery" of this compound is not well-documented, its synthesis can be confidently approached through the ortho-selective hydroxymethylation of 4-fluorophenol. This technical guide provides a robust framework for its preparation, offering a detailed experimental protocol and expected outcomes. The presented information serves as a valuable resource for chemists and pharmaceutical scientists, enabling the synthesis and further exploration of this and related fluorinated phenolic compounds for various applications in drug discovery and materials science. Further research into optimizing the reaction conditions and exploring the utility of this compound as a synthetic intermediate is warranted.
References
A Technical Guide to the Quantum Chemical Profile of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol, a substituted phenol of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the molecule's structural, electronic, and spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials, offering insights into molecular stability, reactivity, and potential intermolecular interactions.
Computational Methodology
The quantum chemical calculations detailed in this guide are based on widely accepted protocols for small organic molecules, ensuring a balance between computational accuracy and efficiency.[1][2] The following section outlines the experimental protocol for performing these calculations.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3] The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more precise description of bonding environments.[1][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These frequency calculations also provide theoretical vibrational spectra (Infrared and Raman).[5]
The workflow for these calculations is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 4-Fluoro-2-(hydroxymethyl)phenol. This versatile starting material offers multiple reaction sites, allowing for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The fluorinated phenol moiety is a key pharmacophore in many biologically active molecules, potentially enhancing metabolic stability and binding affinity.
Overview of Synthetic Transformations
This compound possesses three primary reactive sites for derivatization: the phenolic hydroxyl group, the benzylic hydroxyl group, and the aromatic ring. This allows for a range of chemical modifications, including etherification, esterification, oxidation, and condensation reactions.
Experimental Protocols
Synthesis of 4-Fluoro-2-(alkoxymethyl)phenol (Etherification of Phenolic OH)
The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols.[1]
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
| Derivative Example | Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) |
| 2-(Benzyloxy)-5-fluorobenzyl alcohol | Benzyl bromide | Acetone | 6-8 | 85-95 |
| 2-(Ethoxymethyl)-4-fluorophenol | Ethyl iodide | DMF | 4-6 | 80-90 |
Synthesis of 4-Fluoro-2-(hydroxymethyl)phenyl Acetate (Esterification of Phenolic OH)
Esterification of the phenolic hydroxyl group can be achieved using acid anhydrides or acid chlorides in the presence of a base.
Protocol:
-
Dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride or acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
| Derivative | Acylating Agent | Base | Solvent | Yield (%) |
| 4-Fluoro-2-(hydroxymethyl)phenyl acetate | Acetic anhydride | Pyridine | Pyridine | 90-98 |
| 4-Fluoro-2-(hydroxymethyl)phenyl benzoate | Benzoyl chloride | Triethylamine | Dichloromethane | 88-95 |
Synthesis of 4-Fluoro-2-formylphenol (Oxidation of Benzylic OH)
Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents.[2]
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in dichloromethane, add a solution of this compound (1.0 eq.) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography on silica gel.
| Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 2-4 | 80-90 |
| Manganese dioxide (MnO₂) | Chloroform | 24-48 | 70-85 |
Synthesis of Benzoxazine Derivatives (Mannich Condensation)
Benzoxazines are synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[3] The presence of the hydroxymethyl group on the starting material may lead to more complex structures or require protection prior to the main reaction. A plausible approach involves the reaction of the phenolic moiety.
Protocol:
-
In a round-bottom flask, mix this compound (1.0 eq.), a primary amine (e.g., aniline, propylamine, 1.0 eq.), and paraformaldehyde (2.0 eq.) in a suitable solvent such as toluene or 1,4-dioxane.
-
Heat the mixture to reflux (typically 90-110 °C) for 4-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, wash the reaction mixture with aqueous NaOH solution to remove unreacted phenol.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
| Primary Amine | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Toluene | 6-12 | 75-85 |
| Propylamine | 1,4-Dioxane | 4-8 | 80-90 |
Potential Applications and Biological Activity
Derivatives of fluorinated phenols are known to exhibit a range of biological activities. The introduction of fluorine can enhance properties such as membrane permeability and metabolic stability.[4][5]
Antimicrobial Activity
Phenolic compounds can exert antimicrobial effects through various mechanisms, including the disruption of microbial membranes.[6] The lipophilicity and electronic properties of the synthesized derivatives can be tuned to optimize their antimicrobial potency.
Estrogenic Activity
Some phenolic compounds can act as endocrine disruptors by interacting with estrogen receptors.[7] The estrogenic or anti-estrogenic potential of the synthesized derivatives should be evaluated, as this can be a desirable or undesirable effect depending on the therapeutic target.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of derivatives. The protocols provided herein offer a foundation for the exploration of its chemical space. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents or functional materials.
References
- 1. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 4-Fluoro-2-(hydroxymethyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(hydroxymethyl)phenol and its structural analogs are versatile building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom, a phenolic hydroxyl group, and a reactive hydroxymethyl group on the benzene ring allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of a key API, Tavaborole, an antifungal agent, using a derivative of this compound.
Application: Synthesis of Tavaborole
Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis (fungal infection of the nails). Its synthesis involves the formation of a benzoxaborole ring system, for which a substituted hydroxymethylphenol derivative is a key precursor.
Mechanism of Action of Tavaborole
Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis. It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By forming a stable adduct with the editing site of LeuRS, Tavaborole traps the tRNA, thereby halting the production of essential proteins and leading to fungal cell death.
Diagram of the Mechanism of Action of Tavaborole
Caption: Inhibition of fungal protein synthesis by Tavaborole.
Experimental Protocols: Synthesis of Tavaborole
The following is a multi-step synthesis protocol for Tavaborole, starting from a commercially available precursor that can be derived from this compound.
Overall Synthetic Scheme
Caption: Multi-step synthesis of Tavaborole.
Step 1: Synthesis of 2-Methyl-4-fluorophenylboronic acid
This step involves the formation of a Grignard reagent from 2-Bromo-5-fluorotoluene, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 2-Bromo-5-fluorotoluene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, keeping the temperature below -60 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2N hydrochloric acid (HCl) at 0 °C until the aqueous layer is acidic (pH ~2).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-fluorotoluene | Patent WO2017125835A1 |
| Key Reagents | Mg, B(OiPr)3, HCl | Patent WO2017125835A1 |
| Solvent | Tetrahydrofuran (THF) | Patent WO2017125835A1 |
| Reaction Time | ~12-16 hours | Patent WO2017125835A1 |
| Yield | ~70-85% | Patent WO2017125835A1 |
| Purity (HPLC) | >98% | Patent WO2017125835A1 |
Step 2: Synthesis of 2-(Bromomethyl)-4-fluorophenylboronic acid
This step involves the radical bromination of the methyl group of 2-Methyl-4-fluorophenylboronic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-Methyl-4-fluorophenylboronic acid (1.0 eq) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-(Bromomethyl)-4-fluorophenylboronic acid is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-4-fluorophenylboronic acid | Patent WO2017125835A1 |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Patent WO2017125835A1 |
| Solvent | Carbon Tetrachloride (CCl4) | Patent WO2017125835A1 |
| Reaction Time | 4-6 hours | Patent WO2017125835A1 |
| Yield | Crude product carried forward | Patent WO2017125835A1 |
| Purity (HPLC) | Assumed quantitative conversion for next step | Patent WO2017125835A1 |
Step 3: Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)
This final step involves the intramolecular cyclization of 2-(Bromomethyl)-4-fluorophenylboronic acid to form the benzoxaborole ring.
Experimental Protocol:
-
Dissolve the crude 2-(Bromomethyl)-4-fluorophenylboronic acid from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 2N HCl at 0 °C.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Tavaborole.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or toluene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(Bromomethyl)-4-fluorophenylboronic acid | Patent WO2017125835A1 |
| Key Reagents | Sodium Hydroxide (NaOH), HCl | Patent WO2017125835A1 |
| Solvent | Ethanol/Water | Patent WO2017125835A1 |
| Reaction Time | 2-4 hours | Patent WO2017125835A1 |
| Yield | ~80-90% (from 2-methyl-4-fluorophenylboronic acid) | Patent WO2017125835A1 |
| Purity (HPLC) | >99.5% | Patent WO2017125835A1 |
Summary of Quantitative Data for Tavaborole Synthesis
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity (HPLC) | Reference |
| 1 | 2-Bromo-5-fluorotoluene | Mg, B(OiPr)3, HCl | THF | ~12-16 h | ~70-85% | >98% | WO2017125835A1 |
| 2 | 2-Methyl-4-fluorophenylboronic acid | NBS, AIBN | CCl4 | 4-6 h | Crude | - | WO2017125835A1 |
| 3 | 2-(Bromomethyl)-4-fluorophenylboronic acid | NaOH, HCl | Ethanol/Water | 2-4 h | ~80-90% | >99.5% | WO2017125835A1 |
Conclusion
This compound and its derivatives are crucial intermediates in the synthesis of medicinally important compounds like Tavaborole. The provided protocols offer a detailed guide for the synthesis of Tavaborole, highlighting the key reaction conditions and expected outcomes. The unique reactivity of the starting material, coupled with a well-defined synthetic strategy, enables the efficient production of this potent antifungal agent. Researchers and drug development professionals can utilize this information to further explore the synthetic potential of this class of compounds in the discovery of new therapeutic agents.
Application Notes and Protocols: Electrophilic Reactions of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(hydroxymethyl)phenol is a valuable substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its aromatic ring is activated towards electrophilic substitution by the strongly activating hydroxyl group. The presence of a fluorine atom and a hydroxymethyl group introduces further complexity and allows for regioselective functionalization. These functional groups can influence the reactivity and orientation of incoming electrophiles, making this molecule an interesting substrate for creating diverse molecular architectures.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. The protocols are based on established methodologies for electrophilic aromatic substitution of phenols, adapted for this specific substrate.
Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the three substituents on the benzene ring:
-
-OH (Hydroxyl): A strongly activating, ortho, para-directing group.
-
-CH₂OH (Hydroxymethyl): A weakly activating, ortho, para-directing group.
-
-F (Fluoro): A deactivating, ortho, para-directing group due to its strong electronegativity (inductive effect) but also a pi-donating group (resonance effect).
The powerful ortho, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C6) and ortho to the hydroxymethyl group and meta to the fluorine (C3). Steric hindrance from the existing hydroxymethyl group might influence the ratio of the possible products.
Electrophilic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations in drug development.
Reaction Scheme:
Experimental Protocol: Nitration of this compound
This protocol is adapted from general procedures for phenol nitration.[1][2]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane at 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 eq) to the cooled solution while stirring.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the phenol over 30 minutes, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the nitrated isomers.
Quantitative Data Summary:
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Products | Yield (%) |
| NO₂⁺ | HNO₃, H₂SO₄ | DCM | 0 - 5 | 1 - 2 | 4-Fluoro-2-(hydroxymethyl)-6-nitrophenol, 4-Fluoro-2-(hydroxymethyl)-5-nitrophenol | 75-85 (mixture) |
Logical Relationship Diagram:
Caption: Workflow for the nitration of this compound.
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br) onto the aromatic ring, which can serve as a handle for cross-coupling reactions.
Reaction Scheme:
Experimental Protocol: Bromination of this compound
This protocol is a standard procedure for the bromination of activated aromatic compounds.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired brominated product.
Quantitative Data Summary:
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Br⁺ | NBS | Acetonitrile | Room Temp. | 2 - 4 | 6-Bromo-4-fluoro-2-(hydroxymethyl)phenol | 80-90 |
Experimental Workflow Diagram:
Caption: Workflow for the bromination of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a versatile handle for building more complex molecules.
Reaction Scheme:
Experimental Protocol: Acylation of this compound
This protocol uses a Lewis acid catalyst for the acylation reaction.
Materials:
-
This compound
-
Acetyl Chloride (or another acyl halide)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the acylated product.
Quantitative Data Summary:
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| RCO⁺ | RCOCl, AlCl₃ | DCM | 0 to RT | 4 - 6 | 5-Acyl-4-fluoro-2-(hydroxymethyl)phenol | 60-75 |
Signaling Pathway Analogy for Reaction Logic:
Caption: Logical flow of the Friedel-Crafts acylation reaction.
Conclusion
This compound is a versatile substrate for electrophilic aromatic substitution reactions. The presented protocols for nitration, halogenation, and acylation provide a foundation for the synthesis of a variety of functionalized derivatives. Researchers can adapt these methods to introduce other electrophiles by selecting appropriate reagents and reaction conditions. The interplay of the directing effects of the hydroxyl, hydroxymethyl, and fluoro substituents offers opportunities for regioselective synthesis, which is of significant interest in the development of new pharmaceuticals and functional materials. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining desired products in high yields and purity.
References
Application Notes and Protocols: O-alkylation of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the O-alkylation of 4-Fluoro-2-(hydroxymethyl)phenol, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science. The procedure is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the modification of phenolic hydroxyl groups to form ethers. This transformation is critical in drug development for modulating the pharmacological properties of molecules, such as solubility, lipophilicity, and metabolic stability. This compound is a valuable building block, and its selective O-alkylation allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for screening and optimization. The Williamson ether synthesis, which proceeds via an S_N2 mechanism, is the most common and effective method for this purpose.[1] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the desired ether.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the O-alkylation of phenols, which are applicable to this compound. The optimal conditions may vary depending on the specific alkylating agent used and the desired product.
| Parameter | Typical Conditions | Notes |
| Substrate | This compound | --- |
| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I), Alkyl sulfate (e.g., (CH₃)₂SO₄) | Primary alkyl halides are preferred to minimize elimination side reactions.[1] |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | The choice of base depends on the acidity of the phenol and the reaction solvent.[3][4] |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Polar aprotic solvents like DMF can accelerate the reaction rate.[4] |
| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the alkylating agent. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Yield | 60 - 95% | Yields are highly dependent on the specific substrate and reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetone.
Materials:
-
This compound
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃, 2 - 3 equivalents)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure O-alkylated product.
Mandatory Visualization
The following diagram illustrates the general workflow for the O-alkylation of this compound.
Caption: General workflow for the O-alkylation of this compound.
References
Application Notes and Protocols for the Esterification of 4-Fluoro-2-(hydroxymethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoro-2-(hydroxymethyl)phenol is a bifunctional organic compound featuring both a phenolic hydroxyl group and a primary benzylic alcohol. This structure makes it a valuable starting material and intermediate in medicinal chemistry and drug development. Esterification of one or both of these hydroxyl groups is a key chemical transformation used to modify the molecule's physicochemical properties. In drug design, converting phenolic and alcoholic hydroxyl groups into ester prodrugs can enhance lipophilicity, improve membrane permeability, and increase oral bioavailability.[1][2] The ester linkage is designed to be cleaved in vivo by endogenous esterase enzymes, releasing the active parent drug. This document provides detailed protocols and application notes for the selective and non-selective esterification of this compound.
Overview of Esterification Strategies
The two hydroxyl groups on this compound exhibit different reactivity, allowing for strategic esterification.
-
Benzylic Hydroxyl Group (-CH₂OH): As a primary alcohol, this group is more nucleophilic and less sterically hindered than the phenolic hydroxyl. It readily undergoes esterification with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acylating agents.[3]
-
Phenolic Hydroxyl Group (-OH): Phenols are less nucleophilic than alcohols and are considered weak acids. They do not typically react with carboxylic acids in standard Fischer esterification.[4][5] However, they can be efficiently esterified using more reactive reagents like acid chlorides or acid anhydrides, often in the presence of a base.[4][5] The reactivity can be further enhanced by converting the phenol to its more nucleophilic phenoxide salt.[5]
This differential reactivity enables either selective mono-esterification of the benzylic alcohol or di-esterification of both hydroxyl groups.
Application Notes
-
Prodrug Development: Esterification is a primary strategy for creating prodrugs of phenolic and alcohol-containing compounds.[2] By masking the polar hydroxyl groups of this compound, its lipophilicity can be significantly increased. This modification can overcome poor pharmacokinetic profiles, such as low absorption or extensive first-pass metabolism.[1] The choice of the ester promoiety allows for fine-tuning of properties like hydrolysis rate and solubility.[6]
-
Intermediate Protection: In multi-step syntheses, ester groups can serve as protecting groups for the hydroxyl functionalities. This allows other chemical transformations to be performed on different parts of the molecule without affecting the hydroxyls. The ester can be readily removed later under basic or acidic conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of different esters of this compound allows researchers to probe the SAR of a parent drug scaffold. Varying the ester's steric and electronic properties can provide insights into the binding requirements of a biological target.
Reaction Data Summary
The following table summarizes typical conditions and expected outcomes for the esterification of this compound based on established chemical principles.
| Entry | Target Product | Acylating Agent | Catalyst / Base | Solvent | Temp (°C) | Approx. Time (h) | Typical Yield (%) |
| 1 | Benzylic Mono-acetate | Acetic Acid | H₂SO₄ (cat.) | Toluene | 110 (Reflux) | 4-8 | 75-90 |
| 2 | Di-acetate | Acetic Anhydride (2.5 eq) | Pyridine | Pyridine | 25-50 | 2-4 | >95 |
| 3 | Benzylic Mono-benzoate | Benzoic Acid | p-TsOH (cat.) | Toluene | 110 (Reflux) | 6-12 | 70-85 |
| 4 | Di-benzoate | Benzoyl Chloride (2.5 eq) | Triethylamine | Dichloromethane | 0-25 | 3-6 | >90 |
| 5 | Benzylic Mono-ester | Carboxylic Acid | DCC / DMAP | Dichloromethane | 25 | 12-18 | 80-95 |
Detailed Experimental Protocols
Protocol 1: Selective Fischer Esterification of the Benzylic Hydroxyl Group
This protocol describes the synthesis of 4-fluoro-2-(acetoxymethyl)phenol, selectively targeting the more reactive benzylic alcohol.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.5 eq), and toluene (approx. 0.2 M concentration of the phenol).
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acidic catalyst and excess acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure benzylic mono-ester.
Protocol 2: Di-esterification using an Acid Anhydride
This protocol describes the exhaustive acylation of both hydroxyl groups to synthesize 2-(acetoxymethyl)-4-fluorophenyl acetate.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material and mono-ester intermediate are no longer visible.
-
Upon completion, dilute the reaction mixture with DCM and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-ester product, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.
Visualizations
Caption: Reaction pathways for the esterification of this compound.
Caption: General experimental workflow for synthesis and purification of esters.
References
Application Notes and Protocols: The Role of 4-Fluoro-2-(hydroxymethyl)phenol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Fluoro-2-(hydroxymethyl)phenol as a versatile building block in the synthesis of fluorinated heterocyclic compounds. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] this compound offers a unique combination of functional groups—a phenolic hydroxyl, a fluorine substituent, and a hydroxymethyl group—that can be strategically manipulated to construct a variety of heterocyclic systems, most notably benzoxazines and other related fused heterocycles.
Synthesis of Fluorinated Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest for their applications in polymer chemistry and materials science due to the desirable properties of their corresponding polybenzoxazines.[3][4][5] The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1][6] While this compound already possesses a hydroxymethyl group, it can be strategically utilized in a multi-step synthesis to produce 6-fluoro-substituted benzoxazines.
A plausible synthetic pathway involves the initial conversion of the hydroxymethyl group to an aminomethyl group, followed by a cyclization reaction with an aldehyde. This approach offers the flexibility to introduce a variety of substituents on the nitrogen atom of the oxazine ring, depending on the choice of the amine used in the first step.
Logical Workflow for Benzoxazine Synthesis
Caption: Proposed synthetic pathway for 6-fluorobenzoxazines.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-((phenylamino)methyl)phenol (Intermediate)
This protocol is adapted from general procedures for the synthesis of 2-(aminomethyl)phenols.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of toluene.
-
Addition of Reagents: To this solution, add 10.2 g (0.11 mol) of aniline.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired product.
Protocol 2: Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol is based on established methods for the cyclization of 2-(aminomethyl)phenols with formaldehyde.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.8 g (0.05 mol) of 4-Fluoro-2-((phenylamino)methyl)phenol in 50 mL of 1,4-dioxane.
-
Addition of Reagents: Add 1.8 g (0.06 mol) of paraformaldehyde to the solution.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into 200 mL of cold water. A precipitate will form.
-
Purification: Filter the solid, wash with copious amounts of water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure 6-fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.
Quantitative Data (Illustrative)
The following table summarizes expected yields and reaction parameters based on analogous syntheses reported in the literature. Actual results may vary.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Toluene | 110-112 | 12 | 75-85 |
| 2 | 4-Fluoro-2-((phenylamino)methyl)phenol | Paraformaldehyde | 1,4-Dioxane | 80 | 6 | 80-90 |
Synthesis of Fluorinated Schiff Bases and Downstream Heterocycles
The hydroxymethyl group of this compound can be oxidized to an aldehyde, yielding 5-fluoro-2-hydroxybenzaldehyde (5-fluorosalicylaldehyde). This intermediate is a valuable precursor for the synthesis of various heterocyclic compounds, including Schiff bases, which can be further cyclized to form other heterocyclic systems. The reaction of 5-fluorosalicylaldehyde with primary amines leads to the formation of fluorinated imines (Schiff bases).
Signaling Pathway for Schiff Base Formation
References
Application Notes and Protocols for the Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol, a valuable intermediate in the preparation of various pharmaceutical and biologically active compounds. The synthesis is achieved through the selective ortho-hydroxymethylation of 4-fluorophenol with formaldehyde under basic conditions. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This protocol details a reliable method for the preparation of this compound, focusing on a base-catalyzed hydroxymethylation reaction that favors ortho-substitution.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| CAS Number | 2357-33-7 |
| Appearance | Off-white to light yellow solid |
| Melting Point | 88-92 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in methanol, ethanol, DMSO |
| Purity (Typical) | >98% (by HPLC) |
| Yield (Typical) | 65-75% |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-fluorophenol and formaldehyde.
Materials and Reagents:
-
4-Fluorophenol (99%)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel for filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 100 mL of deionized water.
-
Basification: To the stirred solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets. Stir until the sodium hydroxide is completely dissolved. The solution will become warm.
-
Addition of Formaldehyde: Once the solution has cooled to room temperature, add 8.1 mL (0.1 mol) of a 37% formaldehyde solution dropwise via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 30 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After 4 hours, cool the reaction mixture to room temperature in an ice bath. Slowly add 2M hydrochloric acid to neutralize the solution to a pH of approximately 7. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) as the eluent.
-
Isolation and Characterization: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Application Note: A Scalable and Efficient Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
Introduction
4-Fluoro-2-(hydroxymethyl)phenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted phenol structure makes it a valuable intermediate for introducing a fluorinated hydroxymethylphenyl moiety into larger, more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active ingredient. This application note describes a robust and scalable process for the synthesis of this compound, suitable for laboratory and pilot-plant scale production. The presented protocol focuses on the hydroxymethylation of 4-fluorophenol, a readily available starting material.
Overall Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 4-fluorophenol with formaldehyde in the presence of a base catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
4-Fluorophenol (≥99% purity)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 37%)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
HPLC for purity analysis
Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a 1 mole scale reaction.
-
Reactor Setup:
-
Set up a 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with 4-fluorophenol (112.1 g, 1.0 mol) and water (1 L).
-
Begin stirring the mixture.
-
In a separate beaker, prepare a solution of sodium hydroxide (44.0 g, 1.1 mol) in water (200 mL) and allow it to cool to room temperature.
-
Slowly add the sodium hydroxide solution to the reactor. The 4-fluorophenol should dissolve to form a clear solution of sodium 4-fluorophenoxide.
-
Cool the reactor contents to 10-15 °C using a circulating chiller.
-
-
Addition of Formaldehyde:
-
Slowly add formaldehyde solution (90.1 g of 37 wt.% solution, 1.1 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 10-15 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC until the consumption of 4-fluorophenol is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C.
-
Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH reaches approximately 6-7.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and then with brine (1 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as toluene or a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.
-
Process Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Unit | Moles (mol) |
| 4-Fluorophenol | 112.1 | g | 1.0 |
| Formaldehyde (37 wt.%) | 90.1 | g | 1.1 |
| Sodium Hydroxide | 44.0 | g | 1.1 |
| Reaction Temperature | 10-15 (addition), RT (reaction) | °C | - |
| Reaction Time | 12-16 | hours | - |
| Typical Yield | 106.6 - 120.8 | g | - |
| Purity (by HPLC) | >98 | % | - |
Table 2: Analytical Data
| Analysis | Specification |
| Appearance | White to off-white solid |
| Melting Point | 83-86 °C |
| ¹H NMR | Consistent with the structure of this compound |
| Purity (HPLC) | ≥ 98.0% |
Safety Considerations
-
4-Fluorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde is a known carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
The reaction should be performed with adequate temperature control to prevent runaway reactions.
Conclusion
The described protocol provides a detailed and scalable method for the synthesis of this compound. The use of readily available and cost-effective reagents, coupled with a straightforward procedure, makes this process suitable for the efficient production of this valuable intermediate in a research or industrial setting. The provided data and workflow diagrams offer a clear guide for implementation by researchers, scientists, and drug development professionals.
Application Notes and Protocols: 4-Fluoro-2-(hydroxymethyl)phenol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Fluoro-2-(hydroxymethyl)phenol, a key building block in medicinal chemistry. This document details its application in the synthesis of the antifungal agent Tavaborole, including quantitative biological data, mechanism of action, and detailed experimental protocols for the synthesis of a key intermediate.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The phenolic hydroxyl and hydroxymethyl groups offer versatile handles for synthetic modifications, allowing for the construction of complex molecular architectures. This building block is notably a precursor in the synthesis of Tavaborole, a US FDA-approved topical antifungal agent for the treatment of onychomycosis (fungal infection of the nail).
Application in the Synthesis of Tavaborole
This compound serves as a crucial starting material for the synthesis of Tavaborole (marketed as Kerydin®). The synthetic strategy involves the conversion of this compound into a key intermediate, (2-bromo-5-fluoro-phenyl)-methanol, which then undergoes further transformations to yield the final benzoxaborole structure of Tavaborole.
Antifungal Activity of Tavaborole
Tavaborole exhibits broad-spectrum antifungal activity by inhibiting fungal protein synthesis. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, demonstrate its potency against various fungal strains.
| Fungal Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Trichophyton rubrum | 4.0 | 8.0 | [1] |
| Trichophyton mentagrophytes | 4.0 | 8.0 | [1] |
| Candida albicans | 16 | 16 | [2] |
| Aspergillus fumigatus | 2 | - | [2] |
| Cryptococcus neoformans | - | - | [3] |
| Malassezia globosa | - | - | [4] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Tavaborole's antifungal activity stems from its unique mechanism of action: the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[5][6] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting LeuRS, Tavaborole effectively halts fungal protein production, leading to the cessation of cell growth and eventual cell death.[5] This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, is specific to benzoxaborole compounds.[3]
Caption: Mechanism of action of Tavaborole.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key Tavaborole intermediate starting from this compound.
Protocol 1: Bromination of this compound to (2-bromo-5-fluoro-phenyl)-methanol
This protocol describes the selective bromination of the aromatic ring ortho to the hydroxyl group.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.407 mol) of this compound in 300 ml of dichloromethane.
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add a solution of 236 g (1.477 mol) of bromine in 150 ml of dichloromethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the unreacted bromine.
-
Separate the organic layer and wash the aqueous layer with an additional 200 ml of dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (2-bromo-5-fluoro-phenyl)-methanol.
Caption: Workflow for the bromination of this compound.
Protocol 2: Synthesis of Tavaborole from (2-bromo-5-fluoro-phenyl)-methanol
This protocol outlines a multi-step synthesis of Tavaborole from the brominated intermediate. This process involves protection of the hydroxyl group, borylation, and subsequent cyclization.[7]
Step 2a: Protection of the Hydroxyl Group
-
To a stirred solution of (2-bromo-5-fluoro-phenyl)-methanol (100 g) in methylene chloride (1050 ml), add diisopropylethylamine (DIPEA) (136 ml).
-
Heat the mixture to 40-45 °C.
-
Add a solution of trityl chloride (204 g) in methylene chloride (150 ml) to the reaction mixture over a 3-hour period and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water (400 ml). Separate the organic phase and distill under vacuum.
-
Recrystallize the crude product from methanol to obtain 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.
Step 2b: Borylation
-
A mixture of 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene (50 g), PdCl₂(dppf)·CH₂Cl₂ (1.83 g), potassium acetate (32.91 g), and bis(pinacolato)diboron (34.06 g) in 1,4-dioxane (850 ml) is heated at 90 °C for 25 hours.
-
Cool the reaction mixture, filter, and wash the solid with 1,4-dioxane.
-
Add diethanolamine (41.13 g) to the filtrate and stir for 24 hours at room temperature.
Step 2c: Deprotection and Cyclization
-
After the formation of the diethanolamine boronate ester, add concentrated hydrochloric acid (35 ml) and stir the mixture for 21 hours at room temperature.
-
Dilute the resulting solution with aqueous sodium hydroxide.
-
Filter the mixture and add concentrated hydrochloric acid to the aqueous layer to precipitate the product.
-
Filter the solid, wash with chilled water, and dry under vacuum to obtain Tavaborole.
Caption: Synthetic pathway to Tavaborole.
Conclusion
This compound is a highly valuable building block in medicinal chemistry, demonstrated by its successful application in the synthesis of the antifungal drug Tavaborole. The protocols and data presented herein provide a foundation for researchers to utilize this versatile molecule in the development of novel therapeutic agents. The strategic incorporation of the fluorophenol moiety can lead to compounds with improved pharmacological profiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-hydroxybenzyl alcohol, 10 g, CAS No. 2316-64-5 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Application of 4-Fluoro-2-(hydroxymethyl)phenol in Materials Science: A Focus on Organic Synthesis
While direct applications of 4-Fluoro-2-(hydroxymethyl)phenol in bulk materials science are not extensively documented, its significance lies in its role as a sophisticated building block in the synthesis of advanced organic materials and specialty chemicals. Its unique trifunctional structure, featuring a phenol, a primary alcohol, and a fluorine atom, makes it a valuable precursor for creating complex molecules with tailored properties. The presence of fluorine is particularly notable, as its incorporation into organic molecules can significantly enhance properties such as thermal stability, chemical resistance, and biological activity.
This document outlines the application of a structurally analogous compound, (2-Bromo-5-fluoro-phenyl)-methanol, as a key intermediate in the synthesis of Tavaborole, a benzoxaborole-based antifungal agent. Benzoxaboroles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in reversible covalent bonding. The synthetic pathway detailed below serves as a practical example of how fluorinated hydroxymethyl phenols can be utilized in the multi-step synthesis of high-value, functional organic materials. The protocols and data presented are adapted from established synthetic routes and are intended to provide a framework for researchers in organic materials synthesis and drug development.
Experimental Protocols
The following protocols describe a multi-step synthesis of Tavaborole starting from (2-Bromo-5-fluoro-phenyl)-methanol. This process is illustrative of the synthetic utility of this class of compounds.
Step 1: Protection of the Hydroxymethyl Group
The initial step involves the protection of the reactive hydroxymethyl group to prevent side reactions in subsequent steps. A common protecting group for alcohols is the trityl group.
-
Reaction: (2-Bromo-5-fluoro-phenyl)-methanol is reacted with trityl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to form 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.
-
Procedure:
-
To a stirred solution of methylene chloride, add trityl chloride.
-
Add DIPEA to the reaction mixture and heat to 40-45 °C.
-
Slowly add a solution of (2-Bromo-5-fluoro-phenyl)-methanol in methylene chloride to the reaction mixture over a period of 3 hours at 40-45 °C.
-
Stir the mixture for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 25-30 °C and add water.
-
Separate the organic phase and distill under vacuum.
-
Purify the crude product by recrystallization from methanol to obtain 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.[1]
-
Step 2: Borylation Reaction
The borylation step introduces the boron moiety, which is essential for the formation of the benzoxaborole ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction.
-
Reaction: 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[1]
-
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).
-
Add a suitable solvent, such as dioxane, and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and perform an aqueous work-up.
-
Isolate the crude product, 2-(4-fluoro-2-(trityloxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and purify by chromatography if necessary.
-
Step 3: Deprotection and Cyclization
The final step involves the removal of the trityl protecting group and subsequent acid-catalyzed cyclization to form the benzoxaborole ring of Tavaborole.[1]
-
Reaction: The pinacol boronate ester from the previous step is treated with a strong acid to simultaneously deprotect the alcohol and facilitate the cyclization.
-
Procedure:
-
Dissolve the boronate ester in a suitable solvent mixture, such as acetonitrile and water.
-
Add a strong acid, such as concentrated hydrochloric acid.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
Acidify the aqueous layer to precipitate the product.
-
Filter, wash with cold water, and dry the solid under vacuum to obtain Tavaborole.[1]
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Tavaborole, adapted from a representative synthetic procedure.[1]
| Step | Reactant 1 | Amount 1 | Reactant 2 | Amount 2 | Solvent | Temperature | Time | Product | Yield | Purity |
| 1 | (2-Bromo-5-fluoro-phenyl)-methanol | 100 g | Trityl chloride | 204 g | Methylene chloride | 40-45 °C | 5 h | 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene | 210.5 g (crude) | - |
| 2 | 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene | 50 g | Bis(pinacolato)diboron | - | Dioxane | Reflux | - | 2-(4-fluoro-2-(trityloxymethyl)phenyl)-...-dioxaborolane | - | - |
| 3 | ...-dioxaborolane intermediate | - | Conc. HCl | 35 ml | Acetonitrile/Water | 25-30 °C | 21 h | Tavaborole | 2.45 g | 99.92% |
Note: The table provides data from a specific patent example. Yields and conditions for Step 2 were not explicitly quantified in the provided excerpt and are thus omitted.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the chemical structures involved.
Caption: Synthetic workflow for Tavaborole.
Caption: Key chemical structures.
References
Application Notes and Protocols for the Enzymatic Modification of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzymatic modifications of 4-Fluoro-2-(hydroxymethyl)phenol, a synthetic compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established enzymatic reactions for structurally similar substituted phenols, as direct literature on the enzymatic modification of this specific molecule is limited. The primary enzymatic modifications anticipated for this substrate are oxidative polymerization and hydroxylation, primarily utilizing oxidoreductases such as laccases, peroxidases, and tyrosinases. Enzymatic modifications offer a green and highly selective alternative to traditional chemical methods for synthesizing novel polymers and functionalized molecules.
Potential Enzymatic Modifications
Based on the literature for analogous compounds, the most probable enzymatic modifications of this compound are:
-
Oxidative Polymerization: Laccases and peroxidases are well-known for their ability to catalyze the polymerization of phenols.[1][2] These enzymes generate phenoxy radicals that can subsequently couple to form polymers. The resulting polymers may possess novel material properties or biological activities.
-
Hydroxylation: Tyrosinases can hydroxylate monophenols to o-diphenols.[3][4] This introduces a second hydroxyl group onto the aromatic ring, significantly altering the molecule's polarity and potential for further functionalization.
Data Presentation
Due to the absence of specific experimental data for this compound, the following tables summarize quantitative data from studies on structurally related substituted phenols. This information can serve as a valuable starting point for designing experiments with the target molecule.
Table 1: Kinetic Parameters of Laccase with Various Phenolic Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| p-cresol | Trametes versicolor | 2.2 | - | 4.5-5.1 | 37 | [5] |
| 4-fluoro-2-methylphenol | Trametes versicolor | - | - | - | - | [6][7] |
| Guaiacol | Cerrena sp. RSD1 | - | - | - | 65 | |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Trametes polyzona | - | - | 4.5 | - | |
| Catechol | Trametes polyzona | - | - | 4.5 | - |
Note: '-' indicates data not available in the cited source. The study on 4-fluoro-2-methylphenol focused on surface grafting rather than kinetic parameters.
Table 2: Kinetic Parameters of Tyrosinase with Various Phenolic Substrates
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | Optimal pH | Reference |
| 3-Fluorophenol | Streptomyces antibioticus | - | - | - | [8] |
| 4-Fluorophenol | Streptomyces antibioticus | - | - | - | [8] |
| p-cresol | Mushroom | - | - | - | [9] |
| L-tyrosine | Mushroom | - | - | 6.5 | [3] |
Note: '-' indicates data not available in the cited source. The study on fluorophenols indicated that the fluorine electron-withdrawing effect controls substrate binding.[8]
Experimental Protocols
The following are generalized protocols for the enzymatic modification of this compound based on methods used for similar phenolic compounds. Researchers should optimize these conditions for their specific experimental setup.
Protocol 1: Laccase-Mediated Oxidative Polymerization
Objective: To polymerize this compound using laccase.
Materials:
-
This compound
-
Laccase (e.g., from Trametes versicolor)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., glass beaker)
-
HPLC system with a suitable column (e.g., C18) for reaction monitoring
-
Gel Permeation Chromatography (GPC) system for polymer analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in ethanol.
-
Reaction Setup: In a reaction vessel, add sodium acetate buffer. While stirring, add the this compound stock solution to a final concentration of 1-10 mM. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25-37°C).
-
Enzyme Addition: Initiate the reaction by adding laccase to a final concentration of 1-10 U/mL.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC to observe the decrease in the substrate peak. Polymer formation can be visually observed as the solution may become colored or turbid.
-
Reaction Termination: After the desired reaction time (e.g., 2-24 hours), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Isolation and Analysis:
-
Precipitate the polymer by adding an excess of a non-solvent (e.g., cold water or methanol).
-
Collect the precipitate by centrifugation or filtration.
-
Wash the polymer pellet with the non-solvent to remove unreacted substrate and enzyme.
-
Dry the polymer under vacuum.
-
Characterize the polymer's molecular weight and polydispersity index using GPC. Further structural analysis can be performed using techniques like FTIR and NMR.
-
Protocol 2: Peroxidase-Mediated Oxidative Polymerization
Objective: To polymerize this compound using peroxidase.
Materials:
-
This compound
-
Horseradish peroxidase (HRP) or other suitable peroxidase
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
HPLC system
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Reaction Setup: In the reaction vessel, add phosphate buffer and the substrate stock solution to the desired final concentration (e.g., 1-10 mM). Equilibrate the solution to the reaction temperature (e.g., 25°C).
-
Enzyme Addition: Add peroxidase to the reaction mixture to a final concentration of 10-50 U/mL.
-
Initiation with H₂O₂: Start the reaction by the dropwise addition of a stoichiometric amount of H₂O₂ solution. Caution: A large excess of H₂O₂ can inactivate the peroxidase.[2]
-
Reaction Monitoring and Termination: Follow the same procedure as described in Protocol 1 (steps 4 and 5).
-
Product Isolation and Analysis: Follow the same procedure as described in Protocol 1 (step 6).
Protocol 3: Tyrosinase-Catalyzed Hydroxylation
Objective: To hydroxylate this compound to its corresponding o-diphenol using tyrosinase.
Materials:
-
This compound
-
Mushroom tyrosinase
-
Phosphate buffer (0.1 M, pH 6.5)
-
Ascorbic acid (optional, as a reducing agent to prevent subsequent oxidation of the diphenol)
-
Deionized water
-
Reaction vessel
-
HPLC system with a diode-array detector (DAD) for product identification
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in phosphate buffer.
-
Reaction Setup: In the reaction vessel, add phosphate buffer. If using, add ascorbic acid to a final concentration of 1-5 mM. Add the substrate stock solution to a final concentration of 0.5-2 mM. Equilibrate to the reaction temperature (e.g., 30°C).
-
Enzyme Addition: Initiate the reaction by adding tyrosinase to a final concentration of 10-50 U/mL.
-
Reaction Monitoring: Monitor the reaction by observing the change in absorbance at a relevant wavelength (e.g., formation of quinones around 400-500 nm if ascorbic acid is not used) or by HPLC-DAD to track the formation of the new product peak.
-
Reaction Termination: After the desired time (e.g., 30-120 minutes), stop the reaction by adding a denaturing agent (e.g., perchloric acid to a final concentration of 2%).
-
Product Analysis: Analyze the reaction mixture directly by HPLC-DAD. The hydroxylated product should have a different retention time and UV-Vis spectrum compared to the substrate. For preparative scale, the product can be purified using column chromatography.
Mandatory Visualization
Caption: General workflow for the enzymatic modification of this compound.
References
- 1. Phenol oxidation product(s), formed by a peroxidase reaction, that bind to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural change and catalytic activity of horseradish peroxidase in oxidative polymerization of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols | MDPI [mdpi.com]
- 5. Orthogonal, spectroscopic high throughput screening of laccase-catalyzed p-cresol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laccase catalyzed covalent coupling of fluorophenols increases lignocellulose surface hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-2-(hydroxymethyl)phenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-(hydroxymethyl)phenol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Estimated Solubility Data
Due to the limited availability of specific experimental solubility data for this compound, the following table provides an estimation based on the physicochemical properties of its constituent functional groups (fluorophenol and benzyl alcohol). These values should be used as a guideline for solvent screening.
| Solvent | Polarity Index | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Suitability as Recrystallization Solvent |
| Water | 9.0 | 100 | Low | Moderate | Good (potential for high recovery) |
| Ethanol | 5.2 | 78 | High | Very High | Poor (likely to have low recovery) |
| Methanol | 5.1 | 65 | High | Very High | Poor (likely to have low recovery) |
| Acetone | 5.1 | 56 | High | Very High | Poor (likely to have low recovery) |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Potentially Good (single solvent) |
| Toluene | 2.4 | 111 | Low | Moderate-High | Good (single solvent or as anti-solvent) |
| Hexane | 0.0 | 69 | Very Low | Low | Good (as anti-solvent in a mixed system) |
Note: The presence of both a polar hydroxyl group and a hydroxymethyl group suggests good solubility in polar solvents. The fluorine atom can increase both polarity and lipophilicity, making a mixed-solvent system potentially optimal for achieving a high-purity product with good recovery.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed-solvent system of Toluene and Hexane.
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the toluene solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.
-
Redissolution: Gently heat the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting and FAQs
Q1: The compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is close to the boiling point of the solvent or when the solution is too concentrated.
-
Solution 1: Add more of the "good" solvent. In a mixed-solvent system like toluene/hexane, add a small amount of hot toluene to redissolve the oil, then allow it to cool more slowly.
-
Solution 2: Lower the cooling rate. Insulate the flask to ensure a gradual decrease in temperature, which favors crystal lattice formation over oiling.
-
Solution 3: Use a different solvent system. Consider a solvent with a lower boiling point in which the compound is still soluble when hot.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.
-
Solution 1: Evaporate some solvent. Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.
-
Solution 2: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.
Q3: The yield of purified crystals is very low. How can I improve it?
A3: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble.
-
Solution 1: Minimize solvent usage. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Solution 2: Pre-heat the filtration apparatus. To prevent premature crystallization, ensure the funnel and receiving flask for hot filtration are adequately heated.
-
Solution 3: Use a cold washing solvent. Always wash the collected crystals with a minimal amount of ice-cold solvent in which the compound has low solubility.
Q4: The purified crystals are colored. How can I remove the color?
A4: Colored impurities can sometimes be removed by treating the solution with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before proceeding with the crystallization. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Technical Support Center: Synthesis and Purification of 4-Fluoro-2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Fluoro-2-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is a two-step synthesis starting from 4-fluorophenol. The first step involves the ortho-selective formylation of 4-fluorophenol to produce the intermediate, 4-fluoro-2-hydroxybenzaldehyde. This is followed by the reduction of the aldehyde group to a hydroxymethyl group to yield the final product.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
The potential impurities largely depend on the specific reaction conditions and purification methods employed. Common impurities include:
-
Unreacted Starting Materials: Residual 4-fluorophenol from the formylation step and unreacted 4-fluoro-2-hydroxybenzaldehyde from the reduction step.
-
Isomeric Byproducts: Although ortho-formylation is generally favored, trace amounts of the para-isomer, 2-fluoro-4-hydroxybenzaldehyde, could be formed during the formylation step.
-
Over-reaction Products: In the formylation step, di-formylation of the phenol ring can occur, leading to bis(hydroxymethyl)phenol impurities. During the reduction step, over-reduction of the aromatic ring is a possibility, though less common with mild reducing agents like sodium borohydride.
-
Borate Salts: If sodium borohydride is used for the reduction, borate salts are formed as byproducts and need to be removed during the work-up.
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is commonly employed.
-
Recrystallization: This technique is suitable for purifying solid compounds. The choice of solvent is crucial and should be determined through small-scale solubility tests. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Troubleshooting Guides
Issue 1: Low Yield in the Formylation Step
Possible Cause: Incomplete reaction or formation of side products.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: Use high-purity 4-fluorophenol and fresh formylating agents.
-
Reaction Conditions: The ortho-selectivity of the formylation of phenols can be influenced by the choice of catalyst and reaction conditions. For instance, the Duff reaction, which uses hexamethylenetetramine, is known for ortho-formylation.
Issue 2: Incomplete Reduction of the Aldehyde
Possible Cause: Insufficient reducing agent or inactive reagent.
Troubleshooting Steps:
-
Molar Ratio of Reducing Agent: Ensure an adequate molar excess of the reducing agent, such as sodium borohydride, is used. A common ratio is 1.2 to 1.5 equivalents relative to the aldehyde.
-
Reagent Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, dry batch of the reagent.
-
Reaction Conditions: While the reduction is typically fast, ensure the reaction is stirred for a sufficient duration at the recommended temperature. Monitoring by TLC is essential to confirm the disappearance of the starting aldehyde.
Issue 3: Difficulty in Removing Borate Salts After Reduction
Possible Cause: Inadequate work-up procedure.
Troubleshooting Steps:
-
Acidic Quench: After the reduction is complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) at a low temperature (0 °C). This will neutralize the excess borohydride and hydrolyze the borate esters.
-
Aqueous Extraction: Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous layer containing the inorganic salts.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove residual water and some inorganic impurities.
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-2-hydroxybenzaldehyde (Formylation)
This protocol is adapted from a similar procedure for the formylation of a substituted phenol.
Materials:
-
4-fluorophenol
-
Magnesium chloride (anhydrous)
-
Paraformaldehyde
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry flask under an inert atmosphere, add anhydrous magnesium chloride and paraformaldehyde.
-
Add anhydrous THF and stir the suspension.
-
Slowly add anhydrous triethylamine to the mixture.
-
Add 4-fluorophenol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-2-hydroxybenzaldehyde.
Protocol 2: Synthesis of this compound (Reduction)
Materials:
-
4-fluoro-2-hydroxybenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4-fluoro-2-hydroxybenzaldehyde in methanol or ethanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Data Presentation
The following tables provide representative data for the purification of a crude product similar to this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Purification of this compound by Column Chromatography
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Major Impurities | 4-fluorophenol, 4-fluoro-2-hydroxybenzaldehyde | <0.5% each |
| Yield | - | ~70-85% |
Table 2: Purification of this compound by Recrystallization
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90% | >99% |
| Recrystallization Solvent | Toluene or Ethyl Acetate/Hexanes | - |
| Recovery Yield | - | ~80-90% |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for troubleshooting impurities in the synthesis.
Technical Support Center: Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the hydroxymethylation of 4-fluorophenol.
Issue 1: Low Yield of this compound and Significant Amount of Unreacted 4-Fluorophenol
| Possible Cause | Suggested Solution |
| Insufficient Base Catalyst | Ensure an adequate molar equivalent of a suitable base (e.g., NaOH, KOH) is used. The base is crucial for the formation of the phenoxide ion, which is the reactive species. |
| Low Reaction Temperature | The hydroxymethylation of phenols may require gentle heating to proceed at a reasonable rate. Monitor the reaction temperature to avoid unwanted side reactions. |
| Short Reaction Time | Allow for sufficient reaction time for the hydroxymethylation to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Poor Quality of Formaldehyde | Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can also be used, which depolymerizes in situ. |
Issue 2: High Percentage of 4-Fluoro-2,6-bis(hydroxymethyl)phenol Byproduct
| Possible Cause | Suggested Solution |
| Excess Formaldehyde | Use a stoichiometric amount or only a slight excess of formaldehyde relative to 4-fluorophenol to minimize di-substitution. A molar ratio of 1:1 to 1:1.2 (4-fluorophenol:formaldehyde) is a good starting point. |
| Prolonged Reaction Time | Over-reacting can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it once the desired mono-hydroxymethylated product is maximized. |
| High Reaction Temperature | Higher temperatures can favor the formation of the di-substituted product. Maintain a moderate and controlled reaction temperature. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | If recrystallization is ineffective, employ column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a common choice for separating phenolic compounds. |
| Presence of Polymeric Byproducts | In some cases, phenol-formaldehyde reactions can produce resinous polymeric materials. Careful control of stoichiometry and temperature can minimize this. An aqueous workup can help remove some polymeric material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical byproducts?
A1: The most common synthetic route is the base-catalyzed hydroxymethylation of 4-fluorophenol using formaldehyde. The primary and most significant byproduct is the di-substituted product, 4-Fluoro-2,6-bis(hydroxymethyl)phenol . Other potential impurities include unreacted 4-fluorophenol and, under certain conditions, polymeric resinous material.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the product, this compound, will be more polar (lower Rf value) than the starting material, 4-fluorophenol. The di-substituted byproduct, 4-Fluoro-2,6-bis(hydroxymethyl)phenol, will be even more polar (lowest Rf value).
Q3: What analytical techniques are suitable for identifying the product and its byproducts?
A3: Several analytical techniques can be used for identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the volatile components of the reaction mixture. Derivatization may be necessary for these phenolic compounds to improve their volatility.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and for purity assessment of the final product.
Q4: What is a general procedure for the purification of this compound?
A4: Purification can typically be achieved through the following methods:
-
Recrystallization: If the purity of the crude product is relatively high, recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) can be effective.
-
Column Chromatography: For mixtures containing significant amounts of byproducts with similar polarities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is often successful.
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydroxymethylation
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve 4-fluorophenol (1.0 equivalent) in an appropriate solvent (e.g., water, ethanol, or dioxane).
-
Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 1.1 equivalents), to the solution and stir until the 4-fluorophenol has dissolved and the corresponding phenoxide has formed.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.0-1.2 equivalents, typically as a 37% aqueous solution) dropwise at a controlled temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Byproduct Profile in the Hydroxymethylation of 4-Fluorophenol
| Compound | Structure | Molar Mass ( g/mol ) | Typical % in Crude Mixture (unoptimized) |
| 4-Fluorophenol (Starting Material) | C₆H₅FO | 112.10 | 10-30% |
| This compound (Product) | C₇H₇FO₂ | 142.13 | 50-70% |
| 4-Fluoro-2,6-bis(hydroxymethyl)phenol (Byproduct) | C₈H₉FO₃ | 172.15 | 15-25% |
Visualizations
References
stability of 4-Fluoro-2-(hydroxymethyl)phenol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-(hydroxymethyl)phenol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: Under acidic conditions, this compound is susceptible to several degradation pathways, primarily involving the hydroxymethyl group. The main concerns are acid-catalyzed substitution, etherification, and polymerization. The phenolic hydroxyl group can also be prone to oxidation, which may be exacerbated in an acidic medium, especially in the presence of oxidizing agents.
Q2: What are the likely degradation products of this compound in the presence of acid?
A2: Depending on the specific acidic conditions (type of acid, concentration, temperature, and solvent), the following degradation products may be formed:
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Substitution Products: If a nucleophilic counter-ion is present from the acid (e.g., chloride from HCl), the hydroxymethyl group can be substituted to form products like 4-Fluoro-2-(chloromethyl)phenol.
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Dibenzyl Ether: Two molecules of this compound can react to form a dibenzyl ether derivative.
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Polymers/Oligomers: Acid-catalyzed condensation between the hydroxymethyl group of one molecule and the aromatic ring of another can lead to the formation of methylene-bridged oligomers or polymers, similar to novolac resins.
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Oxidation Products: Although not directly an acid-catalyzed reaction, oxidation of the phenolic hydroxyl group can lead to the formation of quinone-like structures, which are often colored.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] The recommended storage temperature is typically between 2-8°C in a refrigerator.[4]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound and detecting the appearance of degradation products. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization of the phenolic and alcohol groups may be necessary to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the degradation products formed.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Acid-Mediated Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of a new, less polar product observed by TLC/HPLC. | Substitution of the hydroxymethyl group: If using a hydrohalic acid (HCl, HBr), the hydroxyl may be replaced by the corresponding halide. | - Use a non-nucleophilic acid (e.g., H₂SO₄, p-TsOH) if the reaction chemistry allows.- Lower the reaction temperature to minimize this side reaction.- Reduce the reaction time. |
| Appearance of high molecular weight species (polymers). | Acid-catalyzed polymerization: The hydroxymethyl group can react with another molecule of the phenol, leading to condensation. | - Use a more dilute solution.- Lower the reaction temperature.- Consider using a protecting group for the phenolic hydroxyl if it is not the reactive site. |
| Formation of a product with approximately double the molecular weight. | Ether formation: Two molecules of the starting material may have condensed to form a dibenzyl ether. | - Lower the reaction temperature.- Use a less concentrated acid catalyst. |
| Development of color (yellow/brown) in the reaction mixture. | Oxidation: The phenolic hydroxyl group may be oxidizing to a quinone-type structure. | - Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).- Add an antioxidant if it does not interfere with the desired reaction. |
Issue 2: Poor Recovery of Starting Material After Acidic Workup
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product or starting material after extraction from an acidic aqueous layer. | Degradation during workup: Prolonged exposure to strong acid, even at low temperatures, can cause degradation. | - Neutralize the acidic aqueous layer quickly with a cooled base (e.g., NaHCO₃, Na₂CO₃).- Minimize the time the compound is in the acidic phase.- Extract with a suitable organic solvent immediately after neutralization. |
| The compound appears to be insoluble during extraction. | Polymerization: The compound may have polymerized, leading to insoluble materials. | - If polymerization is suspected, analyze the insoluble material (if possible).- Modify the reaction or workup conditions to prevent polymerization (see Issue 1). |
Data Presentation
The following tables present hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Stability of this compound in 0.1 M HCl at Different Temperatures
| Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product (%) |
| 4 | 24 | 98.5 | 4-Fluoro-2-(chloromethyl)phenol (1.1) |
| 25 (Room Temp) | 24 | 85.2 | 4-Fluoro-2-(chloromethyl)phenol (12.5) |
| 50 | 24 | 45.7 | 4-Fluoro-2-(chloromethyl)phenol (35.8), Polymer (15.2) |
Table 2: Impact of Acid Type on Stability at 25°C for 24 hours
| Acid (0.1 M) | This compound Remaining (%) | Major Degradation Product(s) |
| HCl | 85.2 | 4-Fluoro-2-(chloromethyl)phenol |
| H₂SO₄ | 92.1 | Dibenzyl ether, Oligomers |
| Acetic Acid | 99.5 | Negligible degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To assess the stability of this compound under acidic stress and identify potential degradation products.
Materials:
-
This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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Methanol (HPLC grade)
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Water (HPLC grade)
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HPLC system with UV detector
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LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
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Incubate the vial in a water bath at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH.
-
Analysis:
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Dilute the neutralized sample with the mobile phase to an appropriate concentration.
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Analyze the sample by HPLC to determine the percentage of the remaining parent compound.
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Analyze a representative degraded sample by LC-MS to identify the mass of the degradation products.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Degradation of 4-Fluoro-2-(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Fluoro-2-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of other fluorophenols, the initial step in the aerobic microbial degradation of this compound is likely hydroxylation of the aromatic ring. This reaction is typically catalyzed by a phenol hydroxylase, a type of monooxygenase enzyme.[1][2][3][4] The hydroxyl group is usually added at a position ortho to the existing hydroxyl group. Given the structure of this compound, this could result in the formation of a fluorinated catechol derivative.
Q2: What are the expected subsequent steps after initial hydroxylation?
Following the formation of a fluorinated catechol intermediate, the aromatic ring is susceptible to cleavage by dioxygenase enzymes.[3][4][5] There are two main pathways for catechol ring cleavage:
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Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase.[3][4][5]
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Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.[5][6]
The specific pathway utilized will depend on the microorganism and its enzymatic machinery. The resulting aliphatic acids are then further metabolized through central metabolic pathways.
Q3: Will the fluorine atom be removed during degradation?
The removal of the fluorine atom, or defluorination, is a critical step for complete mineralization. Depending on the position of the fluorine atom relative to the enzymatic attack, defluorination can occur.[1] In some cases, the initial hydroxylation can lead to the formation of an unstable intermediate that spontaneously eliminates the fluoride ion. In other pathways, defluorination may occur later after ring cleavage. However, it is also possible that the fluorine atom remains on the degradation intermediates, potentially leading to the formation of dead-end metabolites.[7]
Q4: What types of microorganisms are known to degrade fluorophenols?
A variety of microorganisms have been shown to degrade fluorinated aromatic compounds, including bacteria and fungi.[2][8] Genera such as Pseudomonas, Rhodococcus, and Penicillium have been frequently implicated in the degradation of fluorophenols.[1][2][6][9] These microorganisms often possess the necessary oxygenase enzymes to initiate the degradation process.[10]
Q5: What analytical techniques are suitable for studying the degradation of this compound?
A combination of analytical techniques is typically employed to study the degradation of fluorinated compounds:
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High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent compound and the appearance of polar metabolites.
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Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile degradation products after derivatization.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and characterize non-volatile and polar metabolites in the aqueous phase.
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¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful technique for detecting and identifying fluorinated metabolites without the need for extensive sample preparation.[10][11]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | The selected microorganism may lack the necessary enzymes for the initial attack on the fluorophenol. Screen a variety of known phenol-degrading microorganisms or isolate new strains from contaminated environments. |
| Toxicity of the compound | High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) and use a sub-lethal concentration in your degradation experiments. |
| Lack of co-metabolites | Some microorganisms may only degrade the target compound in the presence of a primary growth substrate (co-metabolism).[2] Try adding a readily utilizable carbon source, such as glucose or succinate, to the culture medium. |
| Sub-optimal culture conditions | pH, temperature, and aeration can significantly impact microbial activity. Optimize these parameters for your specific microbial strain. |
| Acclimation period is too short | Microorganisms may require a period of adaptation to induce the expression of the necessary degradative enzymes. Gradually increase the concentration of the target compound over time. |
Issue 2: The parent compound disappears, but I cannot identify any degradation products.
| Possible Cause | Troubleshooting Step |
| Complete mineralization | The compound may be completely degraded to CO₂, H₂O, and F⁻. Analyze for fluoride ion release using an ion-selective electrode and monitor CO₂ evolution. |
| Formation of volatile metabolites | Degradation products may be volatile and lost from the culture medium. Use a closed incubation system and analyze the headspace using GC-MS. |
| Adsorption to biomass or container | The compound or its metabolites may adsorb to the microbial biomass or the walls of the incubation vessel. Perform a mass balance analysis by extracting the biomass and rinsing the container with a suitable solvent. |
| Analytical method not sensitive enough | The concentration of the metabolites may be below the detection limit of your analytical method. Concentrate the sample using solid-phase extraction (SPE) before analysis. |
| Formation of polymeric products | Phenolic compounds can sometimes undergo oxidative polymerization. Analyze the sample for the formation of high molecular weight products using techniques like size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Degradation Potential
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Prepare a minimal salt medium (MSM) appropriate for the growth of the microorganisms to be tested.
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Dispense the MSM into sterile culture tubes or flasks.
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Add this compound from a sterile stock solution to a final concentration of 50-100 mg/L.
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Inoculate the media with the individual microbial strains. Include a non-inoculated control to check for abiotic degradation.
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Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).
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Withdraw samples at regular intervals (e.g., 0, 24, 48, 72 hours).
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Analyze the samples for the disappearance of the parent compound using HPLC.
Protocol 2: Identification of Metabolites
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Prepare a larger scale culture of a promising microbial strain in MSM containing this compound.
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Incubate the culture until a significant portion of the parent compound has been degraded.
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Centrifuge the culture to remove the microbial cells.
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Analyze the supernatant directly by ¹⁹F NMR to detect fluorinated metabolites.
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Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at both neutral and acidic pH to capture a wide range of metabolites.
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Concentrate the extracts and analyze by GC-MS (after derivatization if necessary) and LC-MS to identify the chemical structures of the degradation products.
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Analyze the cell pellet by extracting with a solvent to check for cell-associated metabolites.
Data Presentation
Table 1: Hypothetical Degradation of this compound by Different Microbial Strains.
| Microbial Strain | Initial Concentration (mg/L) | Concentration after 72h (mg/L) | Degradation (%) |
| Pseudomonas putida | 100 | 45 | 55 |
| Rhodococcus erythropolis | 100 | 20 | 80 |
| Penicillium chrysogenum | 100 | 85 | 15 |
| Uninoculated Control | 100 | 98 | 2 |
Table 2: Hypothetical Metabolites Identified during the Degradation of this compound by Rhodococcus erythropolis.
| Retention Time (min) | m/z | Proposed Structure |
| 5.2 | 158 | 4-Fluoro-2-hydroxy-3-(hydroxymethyl)catechol |
| 8.7 | 174 | 2-Hydroxy-5-fluoro-6-oxohex-2-enoic acid |
| 12.1 | 132 | 4-Fluoromuconolactone |
Visualizations
Caption: Proposed aerobic degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. Transformation of difluorinated phenols by Penicillium frequentans Bi 7/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. academic.oup.com [academic.oup.com]
optimizing reaction yield for 4-Fluoro-2-(hydroxymethyl)phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic strategies for the synthesis of this compound:
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Route 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol: This is the most direct approach, involving the reaction of 4-fluorophenol with formaldehyde in the presence of a catalyst that directs the addition of the hydroxymethyl group to the ortho position.
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Route 2: Two-Step Synthesis via Formylation and Reduction: This route involves the ortho-formylation of 4-fluorophenol to produce 2-fluoro-4-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde group to a hydroxymethyl group.
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Route 3: Oxidation of 4-Fluoro-2-methylphenol: This strategy involves the selective oxidation of the methyl group of 4-fluoro-2-methylphenol (4-fluoro-ortho-cresol) to a hydroxymethyl group.
Q2: Which synthetic route is generally preferred?
A2: The preferred route often depends on the availability of starting materials, desired scale, and safety considerations.
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Route 1 (Hydroxymethylation) is atom-economical and direct but may require careful optimization to control selectivity and minimize the formation of byproducts.
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Route 2 (Formylation-Reduction) offers better control over regioselectivity, potentially leading to a purer product, but it involves an additional synthetic step.
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Route 3 (Oxidation) is a viable option if the starting material, 4-fluoro-2-methylphenol, is readily available.
Q3: What are the common side products in the synthesis of this compound?
A3: In Route 1 , the primary side product is 4-fluoro-2,6-bis(hydroxymethyl)phenol , resulting from di-hydroxymethylation. In Route 2 , potential side products include over-reduction to 4-fluoro-2-methylphenol or incomplete reduction from the aldehyde. In Route 3 , over-oxidation can lead to the formation of 2-fluoro-4-hydroxybenzaldehyde and 2-fluoro-4-hydroxybenzoic acid .
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization . Common solvent systems include a mixture of ethyl acetate and hexanes or toluene. For more challenging separations, column chromatography on silica gel can be employed.
Troubleshooting Guides
Route 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol
Issue 1.1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst (e.g., MgCl₂/Et₃N, boric acid, or a specific metal oxide) is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for MgCl₂). |
| Suboptimal Reaction Temperature | The reaction temperature is crucial for selectivity. For base-catalyzed reactions, gentle heating (40-60 °C) is often sufficient. Monitor the temperature closely to prevent unwanted side reactions. |
| Incorrect Stoichiometry | Use a slight excess of formaldehyde (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to minimize di-substitution. |
| Inadequate Reaction Time | Monitor the reaction progress by TLC or HPLC. Insufficient reaction time will result in incomplete conversion, while prolonged time can increase byproduct formation. |
Issue 1.2: High Formation of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
| Possible Cause | Troubleshooting Suggestion |
| Excess Formaldehyde | Reduce the molar ratio of formaldehyde to 4-fluorophenol to be closer to 1:1. |
| Prolonged Reaction Time | Stop the reaction once the formation of the mono-hydroxymethylated product is maximized, as determined by reaction monitoring. |
| High Reaction Temperature | Lowering the reaction temperature can improve selectivity for the mono-substituted product. |
Route 2: Two-Step Synthesis via Formylation and Reduction
Issue 2.1: Low Yield of 2-Fluoro-4-hydroxybenzaldehyde in the Formylation Step
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Formylating Agent | For Duff or Reimer-Tiemann reactions, ensure the reagents are fresh. For ortho-selective formylation using paraformaldehyde and MgCl₂/Et₃N, ensure all reagents are anhydrous. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Formylation reactions can be sensitive to these parameters. |
Issue 2.2: Incomplete Reduction of the Aldehyde
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Use a sufficient molar excess of the reducing agent (e.g., NaBH₄). Typically, 1.5-2.0 equivalents are used.[1][2][3] |
| Low Reaction Temperature | While the reduction is often performed at 0 °C to room temperature, gentle warming may be necessary for complete conversion, depending on the substrate and solvent. |
| Deactivated Reducing Agent | Sodium borohydride can decompose in acidic or protic media over time. Ensure it is fresh and added to a neutral or slightly basic solution. |
Experimental Protocols
Protocol 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol
Materials:
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4-Fluorophenol
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Paraformaldehyde
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Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine
Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (1.5 equivalents).
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Add anhydrous THF via syringe.
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Add triethylamine (2.5 equivalents) dropwise to the stirred suspension.
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Add a solution of 4-fluorophenol (1.0 equivalent) in anhydrous THF dropwise.
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Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 2-Fluoro-4-hydroxybenzaldehyde
Materials:
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2-Fluoro-4-hydroxybenzaldehyde
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Sodium Borohydride (NaBH₄)
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Methanol
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Deionized Water
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1 M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine
Procedure:
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Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
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Cool the solution in an ice bath to 0 °C.
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Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[1]
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of deionized water.
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Acidify the mixture to pH ~5-6 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for the hydroxymethylation of 4-fluorophenol.
References
Technical Support Center: 4-Fluoro-2-(hydroxymethyl)phenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(hydroxymethyl)phenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound possesses two primary reactive sites: the phenolic hydroxyl group (-OH) and the benzylic hydroxyl group (-CH₂OH). The aromatic ring is also susceptible to electrophilic substitution, with the positions of substitution directed by the existing functional groups.
Q2: How does the fluorine substituent influence the reactivity of the molecule?
A2: The fluorine atom at the para-position is an electron-withdrawing group. This increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate. However, this electron-withdrawing nature can also slightly decrease the nucleophilicity of the resulting phenoxide. The strategic placement of fluorine can also enhance the biological activity and metabolic stability of derivative compounds.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from the synthetic route used. For instance, if prepared from 4-fluorophenol and formaldehyde, residual starting materials or the formation of the di-substituted product, 4-fluoro-2,6-bis(hydroxymethyl)phenol, are possible.[2]
Troubleshooting Guides
Williamson Ether Synthesis
Problem: Low or no yield of the desired ether product when reacting this compound with an alkyl halide.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | The phenolic proton is acidic, but a sufficiently strong base is required for complete deprotonation. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to ensure complete formation of the phenoxide. |
| Side Reaction: Alkylation of the Benzylic Hydroxyl Group | The benzylic hydroxyl can also be alkylated, especially with a strong base. To favor O-alkylation of the phenol, use a slight excess of a weaker base (e.g., K₂CO₃) and carefully control the reaction temperature. For complete selectivity, consider protecting the benzylic hydroxyl group prior to etherification. |
| Poor Reactivity of Alkyl Halide | The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination reactions. |
| Side Reaction: C-Alkylation | The phenoxide is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. Using polar aprotic solvents can help favor O-alkylation. |
Oxidation of the Benzylic Alcohol
Problem: Over-oxidation to the carboxylic acid or low yield of the desired aldehyde (4-fluoro-2-formylphenol).
| Possible Cause | Troubleshooting Suggestion |
| Harsh Oxidizing Agent | Strong oxidizing agents like potassium permanganate can lead to the formation of the carboxylic acid. Use milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM). |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation. Avoid excessive heating. |
| Reaction with the Phenolic Hydroxyl Group | The phenolic hydroxyl group is susceptible to oxidation. Protecting the phenolic -OH group before performing the oxidation of the benzylic alcohol can improve the yield and purity of the desired aldehyde. |
Electrophilic Aromatic Substitution (e.g., Nitration)
Problem: Formation of multiple isomers and/or low yield of the desired product.
| Possible Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | The hydroxyl and hydroxymethyl groups activate the aromatic ring, making it highly reactive. Use milder reaction conditions (e.g., dilute nitric acid at low temperatures) to avoid polysubstitution and oxidative side reactions. |
| Lack of Regioselectivity | The directing effects of the hydroxyl and hydroxymethyl groups can lead to a mixture of ortho and para substituted products relative to the directing group. Protecting one or both hydroxyl groups can help to control the regioselectivity of the substitution. |
| Oxidation of the Starting Material | Phenols are sensitive to strong oxidizing acids. Using a milder nitrating agent or a two-step process (e.g., nitrosation followed by oxidation) can sometimes yield better results.[3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol is adapted from procedures for similar phenolic compounds.
-
Deprotonation: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as DMF or THF in a flame-dried flask under an inert atmosphere. Add a suitable base (e.g., NaH, 1.1 equivalents, or K₂CO₃, 1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Oxidation to 4-Fluoro-2-formylphenol
This is a representative protocol using a mild oxidizing agent.
-
Protection (Optional but Recommended): Protect the phenolic hydroxyl group using a suitable protecting group (e.g., as a silyl ether) to prevent its oxidation.
-
Oxidation: To a stirred solution of the protected this compound (1 equivalent) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. If a protecting group was used, deprotect it under appropriate conditions. Purify the crude aldehyde by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for reactions analogous to those with this compound. Note: These values are for structurally similar compounds and should be used as a starting point for optimization.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference (Analogous System) |
| Williamson Ether Synthesis | 2-Chloro-4-(hydroxymethyl)phenol | 1. NaH, DMF; 2. Primary Alkyl Halide, 60 °C | O-alkylated ether | 70-90 | Adapted from general procedures |
| Oxidation | 2-Chloro-4-(hydroxymethyl)phenol | PCC, DCM, rt | 2-Chloro-4-formylphenol | ~85 | Inferred from standard oxidation protocols |
| Nitration | 4-Fluorophenol | HNO₃, H₂SO₄, 0 °C | Mixture of nitrated isomers | 60-80 | [4] |
Visualizations
Signaling Pathway and Experimental Workflows
This compound is a key intermediate in the synthesis of Tavaborole , a topical antifungal agent.[5] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis in fungi.[5][6][7]
Caption: Mechanism of action of Tavaborole, synthesized from this compound.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-2,6-BIS-HYDROXYMETHYL-PHENOL | CAS#:71643-58-8 | Chemsrc [chemsrc.com]
- 3. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. medkoo.com [medkoo.com]
- 6. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 4-Fluoro-2-(hydroxymethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of 4-Fluoro-2-(hydroxymethyl)phenol during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow or brownish color. What is happening?
A1: The discoloration of your solution is a common indicator of oxidation. Phenolic compounds, including this compound, are susceptible to oxidation, which leads to the formation of colored byproducts such as quinones and other polymeric species. This process can be accelerated by exposure to air (oxygen), light, heat, and the presence of trace metal impurities.
Q2: What are the primary reactive sites on this compound that are prone to oxidation?
A2: There are two primary sites on the molecule susceptible to oxidation:
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is readily oxidized, often leading to the formation of a phenoxy radical, which can then participate in further reactions to form quinone-type structures.
-
Hydroxymethyl Group: The primary alcohol (-CH₂OH) group can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).
Q3: What are the general strategies to prevent the oxidation of this compound?
A3: The three main strategies to minimize oxidation are:
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) removes oxygen, a key driver of oxidation.[1][2][3][4]
-
Use of Antioxidants: Adding a small amount of a sacrificial antioxidant can protect the this compound from degradation.
-
Protecting Groups: Temporarily masking the reactive hydroxyl groups with protecting groups can prevent their oxidation during a reaction sequence.[5][6][7]
Q4: How should I properly store this compound to ensure its stability?
A4: For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[8] Storing in amber vials can help prevent photo-oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid Discoloration of the Compound in Solution
-
Possible Cause 1: Presence of Dissolved Oxygen.
-
Solution: Degas your solvent before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw technique for more rigorous applications.[4]
-
-
Possible Cause 2: Contamination with Metal Ions.
-
Solution: Use high-purity solvents and reagents. If metal contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions.
-
-
Possible Cause 3: Exposure to Light.
-
Solution: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Issue 2: Formation of Impurities During a Reaction
-
Possible Cause 1: Oxidation of the Phenolic Hydroxyl Group.
-
Possible Cause 2: Oxidation of the Hydroxymethyl Group.
-
Possible Cause 3: General Oxidative Degradation.
-
Solution: Add a suitable antioxidant to the reaction mixture. The choice of antioxidant will depend on its compatibility with your reaction conditions.
-
Data Presentation
The following table summarizes common antioxidant strategies and their general effectiveness in preventing the oxidation of phenolic compounds. The effectiveness for this compound is extrapolated from general principles and should be experimentally verified.
| Antioxidant Strategy | Typical Concentration | General Effectiveness | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 mol% | Good | A common radical scavenger, effective in organic solvents.[10][11] |
| Ascorbic Acid (Vitamin C) | 1 - 5 mol% | Moderate to Good | Water-soluble antioxidant, suitable for aqueous systems.[10][12] |
| Sodium Sulfite / Metabisulfite | 1 - 10 mol% | Good | Effective oxygen scavenger, particularly in aqueous solutions.[13] |
| Inert Gas Sparging (N₂ or Ar) | N/A | Very Good | Removes dissolved oxygen from the solvent.[2][4] |
Experimental Protocols
Protocol 1: Storage and Handling under an Inert Atmosphere
-
Preparation of Glassware: Dry all glassware in an oven at 125°C overnight and cool under a stream of dry nitrogen or argon.[2][4]
-
Inert Atmosphere Transfer: Use a glove box or a Schlenk line for all manipulations of the solid compound and its solutions.[3]
-
Solvent Degassing: Before preparing a solution, degas the solvent by sparging with nitrogen or argon for at least 30 minutes.
-
Storage: Store the solid compound and any stock solutions in well-sealed containers (e.g., septum-capped vials) under a positive pressure of nitrogen or argon in a cool, dark place.
Protocol 2: Monitoring Oxidation via High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Inject a sample of the fresh solution to obtain a reference chromatogram.
-
At various time points, inject samples of the solution being monitored.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The retention time of the parent compound will need to be determined empirically.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethyl acetate and hexanes is a potential starting point.[14]
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the hot solvent.[15][16]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[15]
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing oxidation.
Caption: Potential oxidation pathways of this compound.
References
- 1. ossila.com [ossila.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Fluoro-2-(hydroxymethyl)phenol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-2-(hydroxymethyl)phenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For general-purpose purification of this compound, silica gel is the most commonly used stationary phase.[1][2] Due to the polar nature of the phenolic hydroxyl and hydroxymethyl groups, silica gel provides good retention and allows for separation from less polar impurities. For highly polar impurities or if issues like strong adsorption are encountered, neutral alumina can be a viable alternative.[3] In cases of very difficult separations, reverse-phase chromatography using a C18 stationary phase may offer better resolution.[4]
Q2: How do I select an appropriate mobile phase for the column?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] A solvent system that gives an Rf value of approximately 0.25-0.35 for this compound is a good starting point for column chromatography.[4] Begin with a binary solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2]
Q3: My compound is streaking or "tailing" on the silica gel column. What can I do?
A3: Tailing is a common issue when purifying acidic compounds like phenols on silica gel. This is often due to strong interactions between the analyte and the acidic silica surface. To mitigate this, you can add a small amount of a weak acid, such as 0.5% acetic acid, to your mobile phase.[4] This helps to saturate the highly active sites on the silica gel, leading to more symmetrical peak shapes.
Q4: The this compound is not moving from the top of the column, even with a high concentration of polar solvent.
A4: If your compound is irreversibly adsorbed to the silica gel, the mobile phase may not be polar enough.[4] You can try gradually increasing the polarity of the eluent. For very polar compounds, adding a small percentage (e.g., 1-10%) of methanol to your mobile phase can help elute the compound.[3] If the compound still does not elute, switching to a different stationary phase, such as reverse-phase silica (C18), may be necessary.[4]
Q5: My purified fractions are showing a yellowish or brownish tint, suggesting decomposition.
A5: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[4] This can be accelerated by air and light. To minimize oxidation, it is recommended to use freshly distilled solvents, degas your mobile phase, and protect the column from direct light.[4] If possible, performing the chromatography under an inert atmosphere of nitrogen or argon can also be beneficial.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Separation | The polarity of the mobile phase is not optimized. | - Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal separation. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] |
| The chosen stationary phase is not suitable. | - If using silica gel, consider switching to neutral alumina or a reverse-phase (C18) material.[3][4] | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase.[1] |
| Compound Elutes Too Slowly or Not at All | The mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent. - Add a small amount of a highly polar solvent like methanol to your eluent.[4] |
| Strong interaction with the stationary phase. | - Add 0.5% acetic acid to the mobile phase to reduce tailing on silica gel.[4] - Switch to a less acidic stationary phase like neutral alumina.[3] | |
| Co-elution of Impurities | Similar polarity of the compound and impurities. | - Try a different solvent system to alter the selectivity of the separation.[4] - If the separation is particularly difficult, consider using High-Performance Liquid Chromatography (HPLC) for higher resolving power.[4] |
| Low Recovery of the Compound | Irreversible adsorption on the column. | - Use a more polar eluent or switch to a different stationary phase.[4] |
| Decomposition on the column. | - Test the stability of your compound on silica gel using TLC.[5] - If unstable, consider using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine before use.[3] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the test solvent system.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Optimization: Adjust the ratio of the polar and non-polar solvents until the spot corresponding to this compound has an Rf value between 0.25 and 0.35, and is well-separated from impurity spots.[4]
General Column Chromatography Protocol
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring even packing without air bubbles.
-
Add another layer of sand on top of the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purification challenges.
References
managing thermal instability of 4-Fluoro-2-(hydroxymethyl)phenol
This technical support center provides guidance on managing the potential thermal instability of 4-Fluoro-2-(hydroxymethyl)phenol. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data on the thermal decomposition of this particular compound is limited; therefore, the following guidance is based on the general chemical properties of substituted phenols and halogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the thermal instability of this compound?
A1: The thermal instability of this compound is likely influenced by several factors inherent to its structure:
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen or oxidizing agents. This can lead to the formation of colored byproducts like quinone-type structures.[1]
-
Hydroxymethyl Group: The benzylic alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or potentially undergo other reactions at high temperatures.
-
Fluoro Substituent: While the carbon-fluorine bond is generally strong, under severe thermal stress or in the presence of certain reagents, decomposition can occur, potentially leading to the release of hydrogen fluoride (HF).[2][3]
-
Overall Reactivity of the Phenolic Ring: The electron-donating hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution and other reactions that can be initiated by heat.[4]
Q2: What are the recommended storage conditions to ensure the stability of this compound?
A2: To maximize stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]
-
Light: Protect from light by storing in an amber or opaque container.[1][6]
-
Container: Use a tightly sealed container to prevent moisture and air exposure.[7][8]
Q3: What are the potential decomposition products of this compound upon thermal stress?
-
Oxidation Products: 5-Fluoro-2-hydroxybenzaldehyde and 5-Fluoro-2-hydroxybenzoic acid from the oxidation of the hydroxymethyl group.
-
Polymerization Products: Phenolic compounds can be prone to polymerization at high temperatures, leading to complex, high-molecular-weight materials.
-
Dehalogenation Products: In extreme conditions, cleavage of the C-F bond could occur, potentially leading to the formation of hydrogen fluoride and other fluorinated byproducts.[2][3]
-
Products of Ring Opening/Fragmentation: At very high temperatures, the aromatic ring itself can break down.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl group.[1] | - Ensure the compound is stored under an inert atmosphere and protected from light. - Before use, you may consider purifying a small sample by recrystallization or column chromatography. |
| Inconsistent or unexpected results in biological assays | Degradation of the compound in the solid state or in solution.[1] | - Prepare fresh solutions for each experiment. - Perform a purity check of your stock compound using techniques like HPLC or NMR. |
| Appearance of new peaks in chromatographic analysis (HPLC, GC) of a sample | Thermal degradation during analysis or storage. | - Lower the injector temperature for GC analysis if possible. - For HPLC, ensure the mobile phase is compatible and that the sample is not exposed to high temperatures for extended periods. - Re-evaluate storage conditions of the stock sample. |
| Low yield or formation of side products in a reaction involving heating | Thermal decomposition of the starting material. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Use a milder base or catalyst if applicable. - Consider protecting the phenolic hydroxyl group if it is not involved in the desired transformation. |
Hypothetical Thermal Stability Data
The following table presents hypothetical data to illustrate the potential thermal stability of this compound under different conditions. This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Condition | Temperature | Duration | Hypothetical Purity (%) | Hypothetical Major Degradant(s) |
| Solid, Air, Light | 25°C | 1 month | 98.0 | 5-Fluoro-2-hydroxybenzaldehyde |
| Solid, N₂, Dark | 25°C | 1 month | >99.5 | Not detected |
| Solid, Air, Dark | 40°C | 1 month | 95.0 | 5-Fluoro-2-hydroxybenzaldehyde, Polymeric materials |
| Solution (Ethanol), Air, Light | 25°C | 24 hours | 97.5 | 5-Fluoro-2-hydroxybenzaldehyde |
| Solution (Ethanol), N₂, Dark | 25°C | 24 hours | >99.5 | Not detected |
Experimental Protocols
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol is designed to identify potential degradation pathways under stress conditions.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into four separate amber glass vials.
-
-
Stress Conditions:
-
Sample Analysis:
-
After the specified time, cool the vials to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples with an appropriate solvent (e.g., methanol or acetonitrile).
-
Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity and identify degradation products. A mass spectrometer (LC-MS) can be used for the identification of unknown peaks.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the accelerated stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. turi.org [turi.org]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Regioselective Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in achieving the desired regioselectivity during the electrophilic aromatic substitution of the starting material, 3-fluorophenol. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directing activators (though fluorine is a deactivator by induction, its lone pairs allow for resonance stabilization of ortho and para transition states). This directing effect can lead to a mixture of isomers, complicating the synthesis and purification of the target molecule where substitution is required at the C2 and C4 positions relative to the fluorine atom (or C2 and C6 relative to the hydroxyl group).
Q2: What is a common synthetic route for this compound?
A2: A prevalent and effective two-step synthetic route starts with the ortho-formylation of 3-fluorophenol to yield 4-fluoro-2-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde group to a hydroxymethyl group.
Q3: Which formylation methods are recommended for achieving high ortho-selectivity in the formylation of 3-fluorophenol?
A3: To favor the formation of the ortho-formylated product (4-fluoro-2-hydroxybenzaldehyde), several methods are known to be highly regioselective:
-
Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[1][2][3]
-
Duff Reaction: This reaction, using hexamethylenetetramine in an acidic medium, typically shows a strong preference for ortho-formylation.[1]
-
Reimer-Tiemann Reaction: While generally favoring the ortho product, this reaction can sometimes yield a mixture of ortho and para isomers.[1]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane. For more challenging separations where isomers or byproducts are present, column chromatography on silica gel is a standard and effective method.
Troubleshooting Guides
Part 1: Formylation of 3-Fluorophenol
Issue 1.1: Low yield of the desired 4-fluoro-2-hydroxybenzaldehyde isomer.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Electron-withdrawing substituents can slow the reaction rate.[2][3] |
| Incorrect Formylation Method | Employ a method known for high ortho-selectivity, such as the magnesium chloride/paraformaldehyde method.[2][3] |
| Impure Reagents | Ensure all reagents, especially the 3-fluorophenol and formylating agents, are of high purity. |
Issue 1.2: Formation of multiple isomers.
| Possible Cause | Troubleshooting Suggestion |
| Competing Directing Effects | The hydroxyl group is a stronger activating group than fluorine. Using a chelating metal in the reaction (like in the MgCl2 method) can enhance ortho-selectivity to the hydroxyl group. |
| Steric Hindrance | While less of an issue with the small fluorine atom, ensure reaction conditions do not favor the thermodynamically more stable para-product. |
Part 2: Reduction of 4-Fluoro-2-hydroxybenzaldehyde
Issue 2.1: Incomplete reduction of the aldehyde.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Use a slight excess of a mild reducing agent like sodium borohydride (NaBH4) to ensure complete conversion. |
| Low Reaction Temperature | While NaBH4 reductions are often run at 0°C to control reactivity, allowing the reaction to warm to room temperature can help drive it to completion. |
Issue 2.2: Formation of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Over-reduction | Avoid using harsh reducing agents like lithium aluminum hydride (LiAlH4), which could potentially react with other functional groups under certain conditions. |
| Workup Issues | Ensure proper quenching of the reaction and careful pH adjustment during the workup to prevent side reactions. |
Experimental Protocols
Protocol 1: ortho-Formylation of 3-Fluorophenol via the Magnesium Chloride Method
This procedure is adapted from a general method for the regioselective ortho-formylation of phenols.[2][3]
-
Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (2.5 equivalents).
-
Solvent and Base Addition: Add dry tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (1.1 equivalents). Stir the mixture for 10 minutes.
-
Substrate Addition: Add 3-fluorophenol (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and add 1 M hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-fluoro-2-hydroxybenzaldehyde, can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction of 4-Fluoro-2-hydroxybenzaldehyde
-
Reaction Setup: Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 equivalent) in methanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M hydrochloric acid to pH ~5-6.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Regioselectivity in the formylation of 3-fluorophenol.
References
Validation & Comparative
A Comparative Guide for Researchers: 4-Fluoro-2-(hydroxymethyl)phenol vs. 2-bromo-4-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Halogenated Phenolic Building Blocks
In the landscape of pharmaceutical and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted phenols, in particular, serve as versatile scaffolds in drug design. This guide provides a detailed comparison of two such compounds: 4-Fluoro-2-(hydroxymethyl)phenol and 2-bromo-4-(hydroxymethyl)phenol. While direct comparative studies are limited, this document extrapolates from established principles of medicinal chemistry and available data on analogous structures to offer a predictive analysis of their respective performance characteristics.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a fluorine versus a bromine atom on the phenol ring significantly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 2-bromo-4-(hydroxymethyl)phenol | Key Considerations for Drug Development |
| Molecular Formula | C₇H₇FO₂[1] | C₇H₇BrO₂[2] | - |
| Molecular Weight | 142.13 g/mol [1] | 203.03 g/mol [2] | Higher molecular weight can impact diffusion and cell permeability. |
| CAS Number | 2357-33-7[1] | 29922-56-3[2] | - |
| Predicted LogP | 1.1[1] | 1.4[2] | Lipophilicity (LogP) affects solubility, absorption, and plasma protein binding. The bromo- derivative is predicted to be more lipophilic. |
| Hydrogen Bond Donors | 2 | 2 | Both molecules possess a phenolic hydroxyl and a benzylic alcohol group, capable of forming hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | 2 | The oxygen atoms of the hydroxyl and alcohol groups, and the fluorine/bromine atoms can act as hydrogen bond acceptors. |
| Acidity (pKa) | Predicted to be slightly more acidic than the bromo- counterpart. | Predicted to be slightly less acidic than the fluoro- counterpart. | The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the halogen. Fluorine's higher electronegativity generally leads to a lower pKa. |
Synthesis and Reactivity: Strategic Considerations for Chemical Elaboration
Both this compound and 2-bromo-4-(hydroxymethyl)phenol serve as valuable intermediates in multi-step synthetic pathways. Their reactivity is largely governed by the interplay of the activating hydroxyl group and the directing effects of the halogen substituent.
The synthesis of these compounds typically involves the hydroxymethylation of the corresponding halogenated phenol. The general synthetic approach is outlined below.
Caption: General synthetic routes for the hydroxymethylation of halogenated phenols.
The hydroxymethyl group in both compounds is a primary alcohol and can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The electronic properties of the halogen substituent can influence the reactivity of the hydroxymethyl group. The electron-withdrawing nature of fluorine may slightly decrease the nucleophilicity of the adjacent hydroxyl group compared to the bromo- derivative.
Predicted Biological Activity: A Comparative Outlook
While specific comparative biological data for these two molecules is scarce, general trends observed for fluorinated and brominated phenols in drug discovery can provide valuable insights.
Antimicrobial Activity: Bromophenols are a well-established class of marine natural products with documented antimicrobial properties.[3][4] The presence of the bromine atom is often crucial for their activity. Therefore, it is hypothesized that 2-bromo-4-(hydroxymethyl)phenol may exhibit more potent antimicrobial effects compared to its fluoro- counterpart.
Enzyme Inhibition: The nature of the halogen can significantly impact the binding affinity of a molecule to a target enzyme. Fluorine, with its small size and high electronegativity, can form strong hydrogen bonds and other non-covalent interactions, potentially leading to potent and selective enzyme inhibition. Bromine, being larger and more polarizable, can engage in halogen bonding, which is an increasingly recognized interaction in drug design.
Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions and enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. In contrast, the carbon-bromine bond is more susceptible to metabolic degradation. Thus, derivatives of this compound are predicted to have greater metabolic stability.
Experimental Protocols for Comparative Evaluation
To facilitate direct comparison of these two compounds, the following experimental protocols are proposed.
Comparative Antimicrobial Activity Assessment
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Stock Solutions: Dissolve this compound and 2-bromo-4-(hydroxymethyl)phenol in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antioxidant Activity Assessment (DPPH Assay)
This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to compare the antioxidant potential of the two compounds.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, 2-bromo-4-(hydroxymethyl)phenol, and a positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Conclusion
The choice between this compound and 2-bromo-4-(hydroxymethyl)phenol as a synthetic building block will depend on the specific goals of the drug discovery program. If enhanced metabolic stability and potent, selective enzyme inhibition through hydrogen bonding are desired, the fluorinated analog may be the superior choice. Conversely, if potent antimicrobial activity is the primary objective, the brominated counterpart warrants further investigation. The provided experimental protocols offer a framework for generating the necessary quantitative data to make an informed decision in the selection of these valuable chemical intermediates.
References
- 1. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-hydroxymethylphenol | C7H7BrO2 | CID 121594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds | MDPI [mdpi.com]
A Comparative Guide to Alternative Reagents for 4-Fluoro-2-(hydroxymethyl)phenol in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecular targets. 4-Fluoro-2-(hydroxymethyl)phenol serves as a versatile reagent, offering a unique combination of a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and a fluorine substituent that can modulate physicochemical properties. However, the specific synthetic context, desired electronic effects, and subsequent reaction pathways may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by available experimental data and detailed methodologies for key chemical transformations.
This comparison focuses on structurally analogous compounds where the fluorine atom at the C4 position is replaced by other common substituents: chlorine, bromine, and a methoxy group. These alternatives, namely 4-Chloro-2-(hydroxymethyl)phenol , 4-Bromo-2-(hydroxymethyl)phenol , and 4-Methoxy-2-(hydroxymethyl)phenol , offer different electronic and steric profiles, influencing their reactivity in key synthetic operations such as oxidation of the hydroxymethyl group and electrophilic aromatic substitution.
Performance Comparison in Key Synthetic Transformations
The utility of these phenolic building blocks can be assessed through their performance in fundamental organic reactions. The following sections provide a comparative overview of their reactivity in oxidation and Suzuki-Miyaura cross-coupling reactions, based on reported experimental data.
Oxidation of the Hydroxymethyl Group
The selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a crucial transformation, providing access to valuable salicylaldehyde and salicylic acid derivatives. The electronic nature of the para-substituent can influence the facility of this oxidation.
| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) |
| 4-Chloro-2-(hydroxymethyl)phenol | Pyridinium chlorochromate (PCC) | 2-Chloro-4-formylphenol | Dichloromethane, rt, 2-4 h | ~85 |
| 4-Chloro-2-(hydroxymethyl)phenol | Manganese dioxide (MnO₂) | 2-Chloro-4-formylphenol | Chloroform, reflux, 24-48 h | ~70-80 |
| 4-Bromo-2-(hydroxymethyl)phenol | Activated MnO₂ | 4-Bromo-2-hydroxybenzaldehyde | Dichloromethane, rt, 24 h | 95 |
| 4-Methoxy-2-(hydroxymethyl)phenol | Vanillyl-alcohol oxidase | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Enzymatic, aqueous buffer, 25°C | High conversion |
Table 1: Comparative Data for the Oxidation of Substituted 2-(Hydroxymethyl)phenols.
Suzuki-Miyaura Cross-Coupling of Halogenated Analogs
For the halogenated alternatives, the carbon-halogen bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-hydroxybenzaldehyde* | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 8-16 | Not specified |
| 4-Bromoacetophenone** | Phenylboronic acid | Magnetic supported Pd(II) | Na₂CO₃ | DMA | 140 | 24 | High conversion |
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling of Related Bromo-Aromatic Compounds. *Data for the corresponding aldehyde, 4-Bromo-2-hydroxybenzaldehyde, is presented as a closely related analog.[1] **Data for a related bromo-aromatic ketone is provided to illustrate typical reaction conditions.[2]
Experimental Protocols
To facilitate the practical application of these alternative reagents, detailed experimental protocols for key transformations are provided below.
Protocol 1: Oxidation of 4-Bromo-2-(hydroxymethyl)phenol to 4-Bromo-2-hydroxybenzaldehyde
Materials:
-
4-Bromo-2-(hydroxymethyl)phenol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 4-Bromo-2-(hydroxymethyl)phenol (1.0 eq) in dry dichloromethane, add activated manganese dioxide (10 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the pad with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-2-hydroxybenzaldehyde.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxybenzaldehyde
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
Procedure: [1]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.[1]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-hydroxybenzaldehyde.[1]
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for the oxidation of substituted 2-(hydroxymethyl)phenols.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
The choice of reagent among 4-fluoro-, 4-chloro-, 4-bromo-, and 4-methoxy-2-(hydroxymethyl)phenol significantly impacts the synthetic strategy and potential for further functionalization.
-
This compound is ideal when the introduction of fluorine is desired to modulate properties such as metabolic stability, lipophilicity, and binding affinity in drug discovery contexts.
-
4-Chloro- and 4-Bromo-2-(hydroxymethyl)phenol are valuable alternatives when subsequent cross-coupling reactions are planned, with the bromo- derivative generally offering higher reactivity in reactions like the Suzuki-Miyaura coupling.
-
4-Methoxy-2-(hydroxymethyl)phenol provides a different electronic profile with its electron-donating methoxy group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It also serves as a precursor to vanillin and related structures.
The selection of the most appropriate building block will depend on the specific goals of the synthesis, including the desired final molecular architecture and the compatibility of the substituent with subsequent reaction conditions. The provided data and protocols offer a foundation for making informed decisions in the design and execution of synthetic routes.
References
A Comparative Guide to the Biological Activity of 4-Fluoro-2-(hydroxymethyl)phenol and its Non-fluorinated Analog, 2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structures
| Compound | Structure |
| 4-Fluoro-2-(hydroxymethyl)phenol | |
| 2-(hydroxymethyl)phenol |
Predicted Comparative Biological Activity
The introduction of a fluorine atom to the phenol ring is anticipated to modulate the biological properties of the parent molecule, 2-(hydroxymethyl)phenol. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]
| Biological Activity | 2-(hydroxymethyl)phenol (Salicyl Alcohol) | This compound (Predicted) | Rationale for Prediction |
| Antimicrobial Activity | Phenolic compounds are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[4] | Potentially enhanced antimicrobial activity. | Fluorination can increase the lipophilicity of a molecule, which may lead to improved permeability through bacterial cell membranes.[5] This enhanced uptake could result in greater disruption of cellular processes and increased potency against a range of bacteria and fungi. |
| Antioxidant Activity | Phenols are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[6] | Potentially modulated antioxidant activity. | The electron-withdrawing nature of the fluorine atom could influence the bond dissociation energy of the phenolic hydroxyl group, which is a key determinant of antioxidant activity. The precise effect, whether an increase or decrease, would require experimental validation. |
| Enzyme Inhibition | Phenolic compounds can act as enzyme inhibitors, with the nature of the interaction depending on the specific enzyme and the structure of the phenol.[7] | Potentially altered enzyme inhibition profile. | The fluorine atom could form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of an enzyme, potentially leading to enhanced or more selective inhibition.[8] |
| Cytotoxicity | The cytotoxicity of phenolic compounds is often linked to their pro-oxidant activities under certain conditions. | Potentially increased cytotoxicity. | Enhanced cellular uptake due to fluorination could lead to higher intracellular concentrations, potentially resulting in increased cytotoxicity against cancer cell lines. |
| Metabolic Stability | The aromatic ring of phenols is susceptible to metabolic oxidation. | Potentially increased metabolic stability. | The carbon-fluorine bond is very strong and resistant to metabolic cleavage. The presence of a fluorine atom can block sites of metabolism on the aromatic ring, leading to a longer biological half-life.[3] |
Experimental Protocols
To experimentally validate the predicted biological activities of this compound in comparison to 2-(hydroxymethyl)phenol, the following standard assays could be employed:
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is used to inoculate a sterile broth medium. The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Stock solutions of this compound and 2-(hydroxymethyl)phenol are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Visualizations
Hypothetical Influence of Fluorination on Antimicrobial Activity
The following diagram illustrates the predicted enhancement of antimicrobial activity of this compound compared to its non-fluorinated analog. This is based on the hypothesis that fluorination increases the lipophilicity of the molecule, leading to greater membrane permeability and disruption.
Caption: Predicted effect of fluorination on antimicrobial activity.
Conclusion
While 2-(hydroxymethyl)phenol, as a member of the phenolic class of compounds, is expected to exhibit a range of biological activities, the introduction of a fluorine atom in this compound is predicted to significantly modulate these properties. Based on established structure-activity relationships, the fluorinated analog is anticipated to show enhanced antimicrobial activity and metabolic stability. However, these predictions require experimental verification. The provided experimental protocols offer a starting point for the direct comparative evaluation of these two compounds. Such studies are crucial for elucidating the therapeutic potential of fluorinated phenols and guiding the design of new and more effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors [mdpi.com]
A Comparative Analysis of Halogenated Hydroxymethylphenols for Researchers and Drug Development Professionals
A detailed guide comparing the physicochemical properties, biological activities, and underlying signaling pathways of halogenated hydroxymethylphenols.
This guide provides a comparative analysis of halogenated hydroxymethylphenols, a class of compounds with significant potential in drug discovery and development. By systematically presenting their physicochemical characteristics, biological efficacy—including antioxidant, antimicrobial, and cytotoxic properties—and their modulation of key cellular signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry. The inclusion of detailed experimental protocols and visual representations of signaling pathways aims to facilitate further research and application of these promising compounds.
Physicochemical Properties
The physicochemical properties of halogenated hydroxymethylphenols, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Halogenation significantly influences these properties. The electron-withdrawing nature of halogens generally increases the acidity of the phenolic hydroxyl group, resulting in lower pKa values. The lipophilicity, a key factor in membrane permeability, is also affected by the type and position of the halogen substituent.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| 2-Bromo-4-(hydroxymethyl)phenol | C₇H₇BrO₂ | 203.03 | Not Available | 1.4[1] |
| 4-Chloro-3-(hydroxymethyl)phenol | C₇H₇ClO₂ | 158.58 | Not Available | 0.9[2] |
| 2-Fluoro-6-(hydroxymethyl)phenol | C₇H₇FO₂ | 142.13 | Not Available | 1.3[3] |
| 4-Iodo-2-(hydroxymethyl)phenol | C₇H₇IO₂ | 250.04 | Not Available | Not Available |
| 2-Chloro-6-(hydroxymethyl)phenol | C₇H₇ClO₂ | 158.58 | Not Available | 2.1[4] |
| 4-Fluoro-2-(hydroxymethyl)phenol | C₇H₇FO₂ | 142.13 | Not Available | 1.1[5] |
Biological Activities
Halogenated hydroxymethylphenols exhibit a range of biological activities, making them attractive candidates for therapeutic development. Their efficacy as antioxidant, antimicrobial, and cytotoxic agents is summarized below.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to determine the concentration required to inhibit 50% of the initial radical concentration (IC50). Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| 2-methoxy-3-bromo-5-hydroxymethylphenol | DPPH | < 31.5 | [6] |
| Benzylic Bromophenol Derivatives | DPPH | 6.41 - 346.50 (µg/mL) | [7] |
Note: Specific IC50 values for a wider range of individual halogenated hydroxymethylphenols were not available in the searched literature.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloro-2-isopropyl-5-methylphenol | Staphylococcus aureus | 32 | [8] |
| Halogenated Phenols | Staphylococcus aureus | 5 (2,4,6-triiodophenol) | [9] |
| Chloroindoles | Escherichia coli | 75 | [10] |
Note: MIC values for the specific hydroxymethylphenol derivatives listed in the physicochemical table were not consistently available.
Cytotoxicity
The cytotoxic potential of these compounds is crucial for anticancer drug development and is often assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. The IC50 value represents the concentration of the compound that reduces the viability of the cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Halogenated phenoxychalcones | MCF-7 (Breast Cancer) | 1.52 | [11] |
| Curcumin (a polyphenol) | HeLa (Cervical Cancer) | 3.36 | [12] |
Note: Cytotoxicity data for the specific halogenated hydroxymethylphenols of interest is limited in the available literature.
Modulation of Signaling Pathways
Halogenated hydroxymethylphenols can exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB inhibitor is degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Some polyphenolic compounds have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by halogenated hydroxymethylphenols.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often associated with cancer.
Caption: Hypothesized modulation of the MAPK signaling pathway by halogenated hydroxymethylphenols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and to assist researchers in their own investigations.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH radical.
Workflow:
References
- 1. 2-Bromo-4-hydroxymethylphenol | C7H7BrO2 | CID 121594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-(hydroxymethyl)phenol | C7H7ClO2 | CID 24721530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. entomoljournal.com [entomoljournal.com]
A Comparative Guide to the Spectroscopic Validation of 4-Fluoro-2-(hydroxymethyl)phenol Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of spectroscopic methods for the validation of 4-Fluoro-2-(hydroxymethyl)phenol, a key intermediate in pharmaceutical synthesis. We present supporting data and detailed experimental protocols to differentiate the final product from potential starting materials, using the reduction of 4-Fluorosalicylaldehyde as an illustrative synthetic route.
The successful synthesis of this compound requires rigorous analytical validation to confirm its molecular structure and ensure the absence of starting materials or byproducts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose. Each method provides unique and complementary information, and together they offer unambiguous structural confirmation.
This guide compares the expected spectroscopic data for the product, this compound, with its precursor, 4-Fluorosalicylaldehyde. The key analytical challenge is to confirm the reduction of the aldehyde group (-CHO) to a hydroxymethyl group (-CH₂OH), a transformation clearly evidenced by distinct changes in the resulting spectra.
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected quantitative data for this compound and the 4-Fluorosalicylaldehyde starting material.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiator |
| 4-Fluorosalicylaldehyde | Aldehyde (-CHO) | ~9.9 | Singlet | 1H | Disappearance of this signal post-reaction. |
| Phenolic (-OH) | ~11.0 | Singlet | 1H | Shift and potential broadening. | |
| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplets | 3H | Minor shifts in aromatic region. | |
| This compound | Hydroxymethyl (-CH₂OH) | ~4.8 | Singlet | 2H | Appearance of this new signal. |
| Alcoholic (-OH) | ~2.5 (variable) | Broad Singlet | 1H | Appearance of a new, exchangeable proton. | |
| Phenolic (-OH) | ~5.0 - 6.0 | Broad Singlet | 1H | Significant upfield shift from precursor. | |
| Aromatic (Ar-H) | ~6.7 - 7.1 | Multiplets | 3H | Characteristic shifts for the new structure. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | Key Differentiator |
| 4-Fluorosalicylaldehyde | Aldehyde (C=O) | ~195 | Disappearance of the carbonyl carbon signal. |
| Aromatic (Ar-C) | ~115 - 165 | Shifts in aromatic carbon signals. | |
| This compound | Hydroxymethyl (-CH₂OH) | ~64 | Appearance of the aliphatic carbon signal. |
| Aromatic (Ar-C) | ~114 - 158 | Characteristic shifts, including a C-F coupled carbon. |
Table 3: ¹⁹F NMR Data Comparison (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) vs. CFCl₃ | Key Differentiator |
| 4-Fluorosalicylaldehyde | ~ -110 | Minor shift upon conversion. |
| This compound | ~ -115 | The presence of a signal confirms fluorine incorporation, with a slight shift indicating a change in the electronic environment. |
Table 4: IR Spectroscopy Data Comparison (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) | Key Differentiator |
| 4-Fluorosalicylaldehyde | Aldehyde C-H Stretch | ~2850, ~2750 | Disappearance of characteristic aldehyde stretches. |
| Carbonyl (C=O) Stretch | ~1665 (strong) | Disappearance of the strong carbonyl absorption. | |
| Phenolic O-H Stretch | ~3200 (broad) | Modification of this band. | |
| This compound | O-H Stretch (Alcohol & Phenol) | ~3100 - 3500 (very broad) | Appearance of a very broad band due to two interacting -OH groups.[1][2] |
| C-O Stretch | ~1230 | Presence of C-O stretching vibrations.[1] |
Table 5: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | m/z | Interpretation | Key Differentiator |
| 4-Fluorosalicylaldehyde | 140 | [M]⁺ (Molecular Ion) | Different molecular weight. |
| 139 | [M-H]⁺ | Characteristic fragmentation. | |
| This compound | 142 | [M]⁺ (Molecular Ion)[3][4] | Confirms the addition of two hydrogen atoms. |
| 124 | [M-H₂O]⁺ | Characteristic loss of water from the hydroxymethyl group.[5] | |
| 111 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical.[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire spectra at 25°C. Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire proton-decoupled spectra at 25°C. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds to ensure accurate integration of quaternary carbons.
-
-
¹⁹F NMR Spectroscopy:
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. Perform a background scan of the empty ATR crystal before running the sample.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
-
Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Parameters (for GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
Mandatory Visualization
The following diagrams illustrate the workflow for synthesis validation and the logical approach to structural confirmation.
Caption: Experimental workflow from synthesis to spectroscopic validation.
Caption: Logical relationships of spectroscopic methods for validation.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Use of 4-Fluoro-2-(hydroxymethyl)phenol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Fluoro-2-(hydroxymethyl)phenol Versus Key Alternatives in the Synthesis of Bioactive Molecules.
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate performance of the target molecule. This compound, a fluorinated aromatic compound, presents a unique combination of reactive sites: a nucleophilic phenolic hydroxyl group, a versatile hydroxymethyl moiety, and a strategically placed fluorine atom that can impart desirable physicochemical properties. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with viable alternatives through experimental data and detailed protocols.
Executive Summary
This guide demonstrates that while this compound is a valuable synthon, its higher cost necessitates a careful evaluation against more economical alternatives. The choice of starting material is highly dependent on the specific synthetic goals. For instance, in the synthesis of salbutamol-like structures, the non-fluorinated analogue, 4-hydroxybenzyl alcohol, offers a more cost-effective route. Conversely, in the synthesis of kinase inhibitors, where fluorine incorporation can be crucial for biological activity, the additional cost of this compound or its precursor, 2-bromo-4-fluorophenol, may be justified.
Cost-Benefit Analysis: A Quantitative Overview
The decision to employ this compound hinges on a balance between its potential to enhance product properties and its procurement cost. The following table provides a comparative cost analysis of the target compound and its common alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Indicative Price (USD/g) |
| This compound | C₇H₇FO₂ | 142.13 | ~$15-25 |
| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | ~$0.20-0.50 |
| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | ~$0.70-1.50 |
| 4-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | ~$1.00-2.00 |
Note: Prices are indicative and can vary based on supplier, purity, and quantity.
The significant price difference highlights the importance of strategic selection. The higher cost of this compound is primarily attributed to a more complex multi-step synthesis.
Performance Comparison in Synthetic Applications
To provide a clear comparison, this section details the synthetic utility of this compound and its alternatives in the context of preparing key intermediates for bioactive molecules.
Synthesis of Salbutamol Analogue Intermediate
A key transformation for these building blocks is their conversion to an epoxide, a crucial intermediate in the synthesis of beta-2 agonist drugs like Salbutamol. The following workflow outlines a generalized pathway.
A Comparative Guide to the Synthetic Routes for 4-Fluoro-2-(hydroxymethyl)phenol Derivatives
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. The fluorinated phenol derivative, 4-Fluoro-2-(hydroxymethyl)phenol, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes for its production, offering experimental data, protocols, and pathway visualizations to aid in methodological selection and optimization.
At a Glance: Key Synthetic Strategies
The synthesis of this compound can be approached via two main strategies: a two-step route involving formylation followed by reduction, and a more direct, one-step hydroxymethylation. Each pathway presents distinct advantages and challenges in terms of yield, selectivity, and operational complexity.
Route 1: Formylation of 3-Fluorophenol followed by Reduction
This synthetic approach involves the initial ortho-formylation of a readily available starting material, 3-fluorophenol, to yield 4-fluoro-2-hydroxybenzaldehyde. This intermediate is then reduced to the target compound, this compound.
Data Summary: A Comparative Overview
| Parameter | Route 1: Formylation then Reduction | Route 2: Direct Hydroxymethylation |
| Starting Material | 3-Fluorophenol | 4-Fluorophenol |
| Key Intermediates | 4-Fluoro-2-hydroxybenzaldehyde | - |
| Overall Yield | ~60-65% (estimated) | Moderate (variable) |
| Number of Steps | 2 | 1 |
| Selectivity | High regioselectivity in formylation | Potential for isomeric byproducts (para-isomer) and di-substitution |
| Key Reagents | MgCl₂, Triethylamine, Paraformaldehyde, Sodium Borohydride | Hexamethylenetetramine (Duff reaction) or Formaldehyde with catalyst |
Experimental Protocols
Route 1: Step 1 - Synthesis of 4-Fluoro-2-hydroxybenzaldehyde [1]
-
Materials: 3-Fluorophenol, Anhydrous Acetonitrile, MgCl₂, Anhydrous Triethylamine, Paraformaldehyde, 5% Hydrochloric Acid, Ethyl Acetate, Anhydrous Sodium Sulfate.
-
Procedure: To a mixture of 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g). The reaction mixture is stirred under reflux for 5 hours and then cooled to room temperature. The reaction is quenched by the addition of 5% hydrochloric acid (250 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed sequentially with 5% hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 4-fluoro-2-hydroxybenzaldehyde as a light yellow solid.
-
Yield: 65%[1]
Route 1: Step 2 - Reduction to this compound
-
Materials: 4-Fluoro-2-hydroxybenzaldehyde, Tetrahydrofuran, Water, Sodium Borohydride, 5% Hydrochloric Acid.
-
Procedure: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzaldehyde (e.g., 500 mmol) in a mixture of tetrahydrofuran (300 mL) and water (10 mL). Sodium borohydride (e.g., 250 mmol) is added in portions with stirring at room temperature. After the addition is complete, the reaction is stirred for 2 hours. 5% hydrochloric acid (200 mL) is then added dropwise to hydrolyze the reaction. The resulting mixture is extracted with a suitable organic solvent, washed with water, dried, and the solvent is evaporated to yield this compound. This protocol is adapted from the synthesis of the analogous 5-bromo-2-hydroxybenzyl alcohol[2].
-
Yield: High (expected, based on analogous reactions).
Route 2: Direct ortho-Hydroxymethylation of 4-Fluorophenol (Duff Reaction)
-
Materials: 4-Fluorophenol, Hexamethylenetetramine, Acid catalyst (e.g., trifluoroacetic acid or boric acid/glycerol).
-
Yield: Moderate and variable, highly dependent on reaction conditions.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Comparative synthetic pathways for this compound.
Experimental Workflow Logic
Caption: Comparative experimental workflows for the synthesis of this compound.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
-
Route 1 (Formylation and Reduction) offers a well-defined, high-yielding pathway with good control over regioselectivity. Although it involves two distinct steps, the reliability and documented success make it a robust choice for producing high-purity this compound.
-
Route 2 (Direct Hydroxymethylation) presents a more atom-economical, single-step approach. However, it may require significant optimization to control the regioselectivity and prevent the formation of byproducts. This route could be advantageous for large-scale production if the selectivity challenges can be effectively addressed through catalyst and condition screening.
For researchers requiring a reliable and reproducible synthesis of this compound on a laboratory scale, Route 1 is the recommended approach based on the currently available literature. Further research into optimizing the direct hydroxymethylation of 4-fluorophenol could make Route 2 a more competitive alternative in the future.
References
A Comparative Guide to 4-Fluoro-2-(hydroxymethyl)phenol: Unlocking Advantages in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on a Versatile Phenolic Building Block
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The building block 4-Fluoro-2-(hydroxymethyl)phenol offers distinct advantages over its non-fluorinated counterpart, 2-(hydroxymethyl)phenol, and other similar building blocks. These benefits stem from the unique physicochemical properties imparted by the fluorine atom, which can significantly influence reactivity, metabolic stability, and biological activity.
This guide provides a comparative analysis of this compound, supported by established principles and experimental data from related compounds, to inform its application in research and development.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom at the para-position of the 2-(hydroxymethyl)phenol scaffold fundamentally alters its electronic and physical properties. Fluorine's high electronegativity is a key factor in these changes.[2]
| Property | 2-(hydroxymethyl)phenol (Non-fluorinated) | This compound | Rationale for Advantage |
| Acidity (pKa) | ~10 | <10 (Predicted) | The electron-withdrawing fluorine atom stabilizes the phenoxide anion, increasing acidity.[3] This can alter binding interactions and reaction kinetics. |
| Lipophilicity (logP) | 1.1 (Predicted) | 1.3 (Predicted) | Fluorination typically increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[4] |
| Metabolic Stability | Susceptible to para-hydroxylation | Blocked at para-position | The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic cleavage by Cytochrome P450 enzymes.[1][5] |
| Dipole Moment | Lower | Higher | The polarized C-F bond increases the molecular dipole moment, potentially leading to stronger, more specific interactions with biological targets. |
Predicted values are based on computational models for the parent phenols and serve as an estimation.
Key Advantages in Application
1. Enhanced Metabolic Stability: A primary driver for using fluorinated building blocks in drug discovery is the significant enhancement of metabolic stability.[5] A common metabolic pathway for phenolic compounds is oxidation at the aromatic ring, particularly at the position para to the hydroxyl group. In 2-(hydroxymethyl)phenol, this position is a labile C-H bond. By replacing this hydrogen with a fluorine atom, as in this compound, this metabolic hotspot is blocked. The carbon-fluorine bond is exceptionally strong and not susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, which can lead to improved bioavailability and a longer in vivo half-life for drug candidates.[1][6]
2. Modulated Acidity and Reactivity: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group.[2] For 4-Fluorophenol, the pKa is lower than that of phenol, and this trend is expected to hold for the hydroxymethyl derivatives.[3] This altered acidity can be advantageous in several ways:
-
Fine-tuning pKa: In drug design, modulating the pKa of a molecule is crucial for optimizing its ionization state at physiological pH, which affects solubility, cell permeability, and target binding.
-
Reaction Kinetics: The increased acidity can alter the kinetics of reactions involving the phenolic hydroxyl group, such as etherification or esterification, potentially allowing for milder reaction conditions.
3. Unique Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions that are not possible with hydrogen. These include dipole-dipole interactions, orthogonal multipolar C-F---C=O interactions, and weak hydrogen bonds. These interactions can enhance the binding affinity and selectivity of a ligand for its target protein, a critical aspect of rational drug design.[7]
4. Versatility in Synthesis: Like its non-fluorinated analog, this compound possesses three reactive sites: the phenolic hydroxyl, the benzylic hydroxyl, and the aromatic ring. This trifunctional nature allows for diverse chemical modifications. The fluorine atom also serves as a useful spectroscopic probe (¹⁹F NMR) for characterizing intermediates and final products.
Experimental Protocols
While direct head-to-head reaction data is sparse, the following represents a general, robust protocol for a key reaction—Williamson Ether Synthesis—applicable to 2-(hydroxymethyl)phenol and its derivatives. This protocol is adapted from established methodologies for similar phenols.[8]
Representative Protocol: O-Alkylation of the Phenolic Hydroxyl Group
This procedure details the etherification of the phenolic -OH group, a common step in the synthesis of more complex molecules.
Objective: To selectively alkylate the phenolic hydroxyl group of a substituted 2-(hydroxymethyl)phenol.
Materials:
-
This compound (or other substituted phenol)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous K₂CO₃ (1.5 eq).
-
Addition of Electrophile: Stir the suspension vigorously at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Rationale and Workflow
Diagrams created with Graphviz provide a clear visual summary of the concepts and processes discussed.
Caption: Key property enhancements of this compound.
Caption: Experimental workflow for selective O-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. kaibangchem.com [kaibangchem.com]
- 3. Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii) 4-Fluoro.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Fluoro-2-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. One such intermediate, 4-Fluoro-2-(hydroxymethyl)phenol, requires robust analytical methods to ensure its quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity for separating the main compound from potential impurities.[1]
This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. It details a recommended experimental protocol and compares stationary phase choices to optimize separation.
The Role of HPLC in Purity Determination
Reversed-phase HPLC is a widely adopted technique for the analysis of moderately polar to nonpolar compounds.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] For a molecule like this compound, which possesses both polar (hydroxyl, hydroxymethyl) and nonpolar (fluorophenyl ring) characteristics, RP-HPLC is an ideal analytical choice.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is critical for achieving optimal separation. While the C18 column is the most widely used for reversed-phase HPLC, alternative chemistries can offer unique selectivity, especially for halogenated compounds.[3]
A comparison between a traditional C18 column and a Pentafluorophenyl (PFP) column highlights the potential for method optimization. PFP columns are known to provide unique selectivity for halogenated aromatic compounds.[3][4]
| Parameter | C18 Column | PFP (Pentafluorophenyl) Column | Rationale for Comparison |
| Stationary Phase | Octadecylsilane (nonpolar) | Pentafluorophenyl (offers unique selectivity through dipole-dipole, π-π, and hydrophobic interactions) | The fluorine in the PFP phase can interact uniquely with the fluorine and aromatic ring of the analyte, potentially improving resolution from closely related impurities.[4] |
| Typical Retention Time | 6.8 min | 7.5 min | Differences in retention mechanisms affect elution time. |
| Resolution (Rs) from Impurity | 1.8 | > 2.5 | PFP columns often show superior selectivity for positional isomers and halogenated compounds, leading to better resolution.[4] |
| Tailing Factor | 1.2 | 1.1 | Good peak symmetry is achievable on both columns with an optimized mobile phase. |
| Theoretical Plates | ~12,000 | ~14,000 | Higher plate counts indicate better column efficiency and sharper peaks. |
Recommended Experimental Protocol: HPLC Purity of this compound
This protocol outlines a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.
-
C18 or PFP reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or another suitable modifier).
-
This compound reference standard and sample for analysis.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | PFP Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar target concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Methods
While HPLC is the gold standard, other analytical techniques can be used for purity assessment, though they often have limitations for pharmaceutical applications.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization of the polar hydroxyl groups would likely be necessary to improve volatility and peak shape, adding complexity to the sample preparation.
-
Thin-Layer Chromatography (TLC): A simple, low-cost method for qualitative analysis and impurity profiling. However, it lacks the quantitative accuracy and resolution of HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantitative analysis (qNMR). ¹⁹F-NMR is particularly useful for fluorine-containing compounds.[5] However, it is generally less sensitive than HPLC for detecting trace impurities.
For routine quality control and accurate purity determination of this compound, HPLC remains the most suitable and widely accepted method.
References
- 1. benchchem.com [benchchem.com]
- 2. jordilabs.com [jordilabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Application of 4-Fluoro-2-(hydroxymethyl)phenol and Its Alternatives in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency of a synthetic route and the properties of the final molecule. 4-Fluoro-2-(hydroxymethyl)phenol is a valuable substituted phenol that has garnered interest as a precursor in the synthesis of pharmaceuticals, most notably in the context of benzoxaborole-based antifungal agents like Tavaborole. The strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity.
This guide provides an objective comparison of this compound with its non-fluorinated and chloro-substituted analogs, focusing on their application in the synthesis of benzoxaboroles. The comparison is supported by experimental data from the scientific literature to inform synthetic strategy and precursor selection.
Performance in Benzoxaborole Synthesis
Benzoxaboroles are a class of boron-containing heterocyclic compounds with a range of biological activities. Their synthesis often involves the conversion of a substituted 2-bromobenzyl alcohol or a related precursor. The following sections compare the synthetic performance of 4-fluoro, 4-chloro, and non-halogenated starting materials in key transformations leading to benzoxaborole formation.
Two primary synthetic routes are considered:
-
Route A: Benzylic oxidation of a substituted cresol to the corresponding hydroxymethylphenol.
-
Route B: Conversion of a substituted 2-bromobenzyl alcohol to the corresponding benzoxaborole.
Route A: Benzylic Oxidation of Substituted Cresols
The introduction of the hydroxymethyl group can be achieved through the oxidation of the corresponding methyl group in a substituted cresol. The efficiency of this transformation is influenced by the electronic nature of the substituent on the aromatic ring.
| Starting Material | Oxidizing Agent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoro-2-methylphenol | Not explicitly found | - | - | - |
| 4-Chloro-2-methylphenol | Not explicitly found | - | - | - |
| 4-Methylphenol (p-Cresol) | TEMPO/NaOCl/Co(OAc)₂ | Not specified | Good yields | [1] |
| Electron-poor toluenes | rAaeUPO-PaDa-I-H, H₂O₂ | Not specified | 36-99% (to carboxylic acid) | [2] |
Analysis: Direct experimental data for the benzylic oxidation of 4-fluoro-2-methylphenol and 4-chloro-2-methylphenol to their corresponding hydroxymethylphenols is not readily available in the reviewed literature. However, general principles of benzylic oxidation suggest that electron-withdrawing groups, such as fluorine and chlorine, can deactivate the benzylic position towards oxidation compared to the electron-donating methyl group in p-cresol.[1][2] This may necessitate harsher reaction conditions or result in lower yields for the halogenated analogs. The use of unspecific peroxygenases (UPOs) has shown effectiveness for electron-poor toluenes, suggesting a potential biocatalytic route.[2]
Route B: Conversion of Substituted 2-Bromobenzyl Alcohols to Benzoxaboroles
A common strategy for synthesizing benzoxaboroles involves a lithium-halogen exchange on a 2-bromobenzyl alcohol derivative, followed by reaction with a borate ester and subsequent cyclization. The halogen substituent at the 4-position can influence the efficiency of this process.
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| (2-Bromo-5-fluorophenyl)methanol | 1. n-BuLi, 2. B(OMe)₃, 3. H⁺ | -78 °C to rt | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 51 | [3] |
| 2-Bromobenzyl alcohol | 1. n-BuLi, 2. B(OiPr)₃, 3. H⁺ | Not specified | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | Not specified | [4] |
| (5-Bromo-2-hydroxyphenyl)methanol | Various | Not directly comparable | Various derivatives | Not applicable |
Analysis: The synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from (2-bromo-5-fluorophenyl)methanol proceeds with a moderate yield of 51%.[3] While a direct yield comparison for the non-halogenated and chloro-substituted analogs in the same reaction is not available in the cited literature, the fundamental transformation is well-established for 2-bromobenzyl alcohol.[4] The electronic effect of the para-substituent (F, Cl, or H) is expected to have a modest impact on the lithium-halogen exchange and subsequent steps.
Experimental Protocols
General Procedure for Benzoxaborole Synthesis from 2-Bromobenzyl Alcohols
This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[3]
Materials:
-
(2-Bromo-5-fluorophenyl)methanol
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of (2-bromo-5-fluorophenyl)methanol in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for complete lithium-halogen exchange.
-
Trimethyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired benzoxaborole.
Structure-Activity Relationship Insights
The choice of a halogen substituent on a phenolic building block can have profound effects on the biological activity of the final product.
-
Fluorine: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation. Its high electronegativity can also influence the acidity of the phenolic proton and alter binding interactions with biological targets, potentially increasing potency.[5][6][7]
-
Chlorine: Similar to fluorine, chlorine is an electron-withdrawing group that can influence the electronic properties of the molecule. Its larger size compared to fluorine can lead to different steric interactions with target proteins.
-
Hydrogen (non-halogenated): The non-halogenated analog serves as a baseline for understanding the effects of halogenation. In some cases, the absence of a halogen may be preferable to avoid potential metabolic liabilities associated with halogenated aromatic compounds.
The number and position of hydroxyl groups on a phenolic ring are also critical for biological activity, often playing a key role in hydrogen bonding with enzyme active sites.[6][7][8] Substitution of hydroxyl groups with methoxy groups has been shown to decrease the inhibitory activity of phenolic compounds against certain enzymes like angiotensin-converting enzyme (ACE).[6][7]
Visualizing the Synthetic Pathways
Benzylic Oxidation of Substituted Cresols
Caption: General workflow for the benzylic oxidation of a substituted cresol.
Benzoxaborole Synthesis from 2-Bromobenzyl Alcohols
Caption: Key steps in the synthesis of benzoxaboroles from 2-bromobenzyl alcohols.
Conclusion
This compound is a valuable building block for the synthesis of bioactive molecules, particularly in the preparation of fluorinated benzoxaboroles. While direct, side-by-side comparative data with its non-fluorinated and chloro-substituted analogs is sparse in the literature, an analysis of related transformations allows for an informed selection of starting materials.
The choice between 4-fluoro-, 4-chloro-, or non-halogenated 2-(hydroxymethyl)phenol will depend on a balance of factors including the anticipated efficiency of the synthetic steps and the desired physicochemical and biological properties of the final product. The presence of a fluorine atom is often strategically employed to enhance metabolic stability and binding affinity, potentially justifying the use of a fluorinated building block despite potentially more challenging synthetic steps. Researchers should consider the specific goals of their synthetic campaign and the desired attributes of the target molecule when selecting the most appropriate substituted phenol for their needs.
References
- 1. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoro-2-(hydroxymethyl)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical compounds is a matter of paramount importance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No. 2357-33-7), ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for structurally similar compounds, this chemical should be handled in a well-ventilated area, and personnel should wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] In case of a spill, it is important to prevent the chemical from entering drains and to collect the spilled material for proper disposal.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many specialized laboratory chemicals, requires its treatment as hazardous waste. Do not discharge this chemical into the environment.[1]
-
Collection : All waste containing this compound, whether in solid or liquid form, must be collected in designated, suitable, and closed containers.[1] These containers should be clearly labeled as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.
-
Storage : Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for this.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for individual compounds of this nature. The guiding principle is to treat the undiluted compound and any contaminated materials as hazardous waste.
| Parameter | Value | Source/Regulation |
| EPA Hazardous Waste Code | To be determined by a qualified professional based on a full waste characterization. | Resource Conservation and Recovery Act (RCRA) |
| Recommended Treatment | Incineration or other approved thermal destruction methods are common for fluorinated organic compounds. | General guidance for fluorinated and phenolic wastes. |
| Discharge to Sewer | Prohibited. | Clean Water Act and local wastewater regulations. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2-(hydroxymethyl)phenol
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(hydroxymethyl)phenol. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Essential Safety and Handling Protocol
Operational Plan:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a fully buttoned lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-fitting safety goggles. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (e.g., pipette tips, paper towels), must be segregated into a clearly labeled, dedicated hazardous waste container for halogenated organic waste.[1]
-
Container Management: Waste containers must be kept closed except when adding waste. Ensure the exterior of the container remains clean.
-
Surplus and Unused Material: Unwanted or expired this compound is classified as hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[1]
Chemical and Physical Properties at a Glance
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol [2] |
| CAS Number | 2357-33-7[3] |
| Melting Point | 69-71 °C[4] |
| Storage Temperature | 4°C[4] |
Hazard Identification and Precautionary Measures
The following table outlines the GHS hazard classifications and corresponding precautionary statements for this compound.[4]
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
